2-Chloro-4-phenylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWMACLGSAOQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375726 | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-23-9 | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-phenylthiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols for 2-chloro-4-phenylthiazole. This versatile thiazole derivative is a significant building block in the synthesis of various biologically active molecules, with applications in both the pharmaceutical and agrochemical industries.[1] Its unique structural features allow for the introduction of diverse functional groups, making it a valuable precursor in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1]
Chemical Properties and Structure
This compound is a solid, off-white, flake-like substance at room temperature.[1] It is a halogenated heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Thiazole, 2-chloro-4-phenyl- | [2][3] |
| CAS Number | 1826-23-9 | [1][2][3][4] |
| Molecular Formula | C₉H₆ClNS | [1][2][4][5] |
| Molecular Weight | 195.67 g/mol | [1][4] |
| Melting Point | 50 - 58 °C | [1][4] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |
| Appearance | Off-white flakes | [1] |
| Purity | ≥ 97% | [4] |
| InChI | 1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | [4] |
| InChI Key | PNWMACLGSAOQCI-UHFFFAOYSA-N | [4][5] |
| SMILES String | Clc1nc(cs1)-c2ccccc2 | [4][5] |
Chemical Structure Visualization
The structure of this compound consists of a central five-membered thiazole ring, which is an aromatic heterocycle containing both sulfur and nitrogen. A chlorine atom is attached to the carbon atom between the sulfur and nitrogen atoms (C2), and a phenyl group is attached to the carbon atom adjacent to the sulfur (C4).
References
An In-depth Technical Guide to 2-Chloro-4-phenylthiazole (CAS: 1826-23-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-phenylthiazole (CAS number 1826-23-9), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates essential physicochemical data, detailed spectroscopic information, and established experimental protocols for its synthesis. Furthermore, it explores the known and potential biological activities of the phenylthiazole scaffold, offering insights for researchers in drug discovery and development.
Physicochemical Properties
This compound is a stable, off-white solid at room temperature. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | References |
| CAS Number | 1826-23-9 | |
| Molecular Formula | C₉H₆ClNS | [1] |
| Molecular Weight | 195.67 g/mol | [1] |
| Appearance | Off-white flakes or powder | [1] |
| Melting Point | 47-58 °C | |
| Boiling Point | 95-100 °C at 0.1 Torr; 338.3 °C at 760 mmHg (predicted) | |
| Purity | ≥97% to ≥99% (HPLC) | |
| Storage Conditions | 0-8 °C, dry, dark, and ventilated place | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl ring and the thiazole moiety.
¹³C NMR Spectroscopy
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=N (Thiazole) | 150-155 |
| C-Cl (Thiazole) | 140-145 |
| CH (Thiazole) | 110-115 |
| Quaternary C (Phenyl) | 130-135 |
| CH (Phenyl) | 125-130 |
Note: These are estimated values and should be confirmed by experimental data.
Mass Spectrometry
Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 195.99823 | 136.6 |
| [M+Na]⁺ | 217.98017 | 147.9 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of 2-amino-4-phenylthiazole followed by a Sandmeyer reaction to replace the amino group with a chloro group.
Step 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)
This precursor is synthesized via the widely used Hantzsch thiazole synthesis.
Experimental Protocol:
-
Reactants:
-
Acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Methanol or Ethanol (solvent)
-
-
Procedure:
-
A mixture of acetophenone, thiourea, and iodine in a round-bottom flask is refluxed in methanol or ethanol for 12 hours.[2]
-
After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials.[2]
-
The mixture is then poured into an ammonium hydroxide solution.[2]
-
The resulting crude product is collected and recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[2]
-
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Step 2: Conversion to this compound (Sandmeyer Reaction)
The amino group of 2-amino-4-phenylthiazole is converted to a chloro group via a diazotization reaction followed by treatment with a copper(I) chloride catalyst.
Experimental Protocol (General Procedure):
-
Reactants:
-
2-Amino-4-phenylthiazole (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl) (catalyst)
-
-
Procedure:
-
2-Amino-4-phenylthiazole is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The cold diazonium salt solution is then added to a solution of copper(I) chloride.
-
The reaction mixture is allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of this compound.
-
The product is then extracted, purified, and characterized.
-
Diagram of the Sandmeyer Reaction Workflow:
Caption: Workflow for the Sandmeyer reaction to produce this compound.
Biological Activity and Applications in Drug Development
The phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the broader class of compounds provides a strong rationale for its investigation in several therapeutic areas.
Known Activities of Phenylthiazole Derivatives
-
Antifungal Activity: Phenylthiazole derivatives have been investigated as inhibitors of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[3] This makes them promising candidates for the development of new antifungal agents.
-
Antibacterial Activity: The phenylthiazole core has been incorporated into novel antibiotics with potent activity against resistant bacterial strains like MRSA and VRSA.
-
Anticancer Activity: Various substituted thiazoles have demonstrated antiproliferative effects against a range of cancer cell lines.
-
Enzyme Inhibition: 2-Aminothiazole derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase.[4]
Potential Applications of this compound
Given the versatile reactivity of the chloro-substituent, this compound serves as a key intermediate for the synthesis of a diverse library of derivatives for biological screening. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups to modulate biological activity and physicochemical properties.
Logical Relationship Diagram for Applications:
Caption: Potential applications of this compound in drug discovery.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical properties and accessible synthetic routes. Its utility as a versatile building block for the generation of diverse molecular entities makes it a compound of high interest for researchers in drug discovery and materials science. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Chloro-4-phenylthiazole and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. Among its myriad of derivatives, 2-chloro-4-phenylthiazole and its analogs have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
A notable target for these compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Inhibition of VEGFR-2 can effectively stifle tumor growth and metastasis. One study reported a 4-chlorophenylthiazole derivative that potently inhibited VEGFR-2 kinase activity with an IC50 value of 51.09 nM, comparable to the established drug sorafenib.[1]
The cytotoxic effects of these derivatives have been quantified using the MTT assay, a colorimetric method that assesses cell viability. For instance, a 3-nitrophenylthiazolyl derivative displayed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.21 μM.[1] Another study highlighted a 2-amino-4-phenylthiazole derivative with a meta-chloro substitution on the phenyl ring, which showed an impressive IC50 of 0.63 μM against the HT29 colon cancer cell line.[2]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (μM) | Reference |
| 4-chlorophenylthiazole derivative | - | VEGFR-2 Kinase | 0.051 | [1] |
| 3-nitrophenylthiazolyl derivative | MDA-MB-231 | MTT | 1.21 | [1] |
| 4-chlorophenylthiazolyl derivative | MDA-MB-231 | MTT | 3.52 | [1] |
| 4-bromophenylthiazolyl derivative | MDA-MB-231 | MTT | 4.89 | [1] |
| 2-amino-4-(m-chlorophenyl)thiazole derivative | HT29 | MTT | 0.63 | [2] |
| 2-amino-4-(m-chlorophenyl)thiazole derivative | HeLa | MTT | 6.05 | [2] |
| 2-amino-4-(m-chlorophenyl)thiazole derivative | A549 | MTT | 8.64 | [2] |
| 2-amino-4-(m-chlorophenyl)thiazole derivative | Karpas299 | MTT | 13.87 | [2] |
| N-(4-phenylthiazol-2-yl)benzenesulfonamide derivative | - | Kynurenine 3-hydroxylase | 0.019 | [3] |
| N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide derivative | - | Kynurenine 3-hydroxylase | 0.037 | [3] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | - | High Potency | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette and sterile pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiazole scaffold is present in several clinically used antimicrobial agents, and derivatives of this compound have shown promising activity against a spectrum of bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
One study reported that a series of 2-phenylamino-thiazole derivatives exhibited significant antibacterial activity, particularly against Gram-positive strains.[5] Another investigation into 2,5-dichloro thienyl-substituted thiazoles found that compounds with amino moieties displayed enhanced antimicrobial activity with MIC values ranging from 6.25 to 12.5 µg/mL against various bacterial and fungal strains.[6]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Benzenesulfonamide derivative | S. aureus | Broth Microdilution | 256 | [7] |
| Coumarin-containing derivative | S. aureus | Broth Microdilution | 256 | [7] |
| 2,5-dichloro thienyl-substituted thiazole | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus | - | 6.25 - 12.5 | [6] |
| 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | - | 1.56 - 6.25 | [6] |
| 2-phenylamino-thiazole derivative | Gram-positive bacteria | Microdilution | 31.25 | [5] |
| 2-phenylamino-thiazole derivative | Candida strains | Microdilution | 7.81 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Also, include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Workflow Visualization
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Phenylthiazole derivatives have been investigated for their anti-inflammatory properties, often through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[8]
The in vivo anti-inflammatory activity of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents. This model allows for the evaluation of a compound's ability to reduce acute inflammation. Studies have shown that thiazole derivatives can significantly inhibit paw edema, with some compounds demonstrating activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Model | Dose | Inhibition of Edema (%) | Reference |
| Nitro substituted thiazole derivative | Carrageenan-induced rat paw edema | - | Significant activity | [9] |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | Carrageenan-induced inflammation | 20 mg/kg | 61.64 | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to screen for acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (this compound derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (typically 6 animals per group): a control group (vehicle only), a standard drug group, and one or more test compound groups at different doses.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway Visualization
Caption: The cyclooxygenase (COX) pathway in inflammation and its inhibition by this compound derivatives.
Enzyme Inhibition: A Key Mechanism of Action
The biological activities of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes. This targeted inhibition can disrupt critical cellular processes in pathogens or diseased human cells.
For example, some 2-amino-4-(4-chlorophenyl)thiazole compounds have been identified as potent inhibitors of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM.[11] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy. Other derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission, suggesting potential applications in neurodegenerative diseases.[11]
Quantitative Data: Enzyme Inhibition
| Compound/Derivative | Enzyme | Inhibition Constant (Ki) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM | [11] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 µM | [11] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 µM | [11] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 µM | [11] |
| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol | AChE | IC50 = 21.3 µM | [12] |
| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol | BChE | IC50 = 1.59 µM | [12] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution optimal for enzyme activity
-
Test compounds (this compound derivatives)
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[13]
Logical Relationship Visualization
Caption: Different modes of reversible enzyme inhibition.
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising platform for the development of new therapeutic agents. The breadth of their biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory effects, underscores their potential in addressing a wide range of medical needs. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as on in-depth mechanistic studies to fully understand their modes of action. The continued exploration of this chemical space holds great promise for the discovery of novel and effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Khan Academy [khanacademy.org]
The Dawn of a New Therapeutic Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 2-Chloro-4-phenylthiazole Analogs
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective therapeutic agents, the scientific community has turned its attention to the versatile thiazole nucleus. This in-depth technical guide explores the discovery, synthesis, and biological evaluation of a promising new class of compounds: 2-chloro-4-phenylthiazole analogs. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current landscape, detailed experimental protocols, and insights into the mechanisms of action of these novel molecules.
The this compound core represents a privileged scaffold in medicinal chemistry, offering a unique combination of structural features that allow for facile chemical modification and interaction with a variety of biological targets.[1] Recent research has highlighted the potential of these analogs as potent anticancer and antimicrobial agents, opening new avenues for the development of next-generation therapeutics.
Synthetic Strategies: The Hantzsch Reaction and Beyond
The cornerstone of this compound analog synthesis is the venerable Hantzsch thiazole synthesis. This robust and versatile method involves the cyclocondensation of an α-haloketone with a thioamide.[2] The general synthetic workflow is depicted below.
Further modifications of the this compound scaffold can be achieved through various organic reactions, allowing for the introduction of a diverse array of functional groups at the 2-position. This chemical tractability is key to developing extensive libraries of analogs for structure-activity relationship (SAR) studies.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has focused on the anticancer potential of thiazole derivatives. Novel this compound analogs have demonstrated promising cytotoxic activity against a range of human cancer cell lines.
Quantitative Analysis of Cytotoxicity
The in vitro anticancer activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these analogs.
| Compound ID | Substitution on Phenyl Ring | 2-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-Chloro | Amide derivative | HT-29 (Colon) | <10 | [3] |
| Analog B | 4-Methoxy | Amide derivative | Caco-2 (Colon) | <10 | [3] |
| Analog C | 3-Fluoro | Amide derivative | T47D (Breast) | <10 | [3] |
| Analog D | Unsubstituted | Hydrazone derivative | C6 (Glioblastoma) | 3.83 | [4] |
| Analog E | 4-Cyano | Hydrazone derivative | A549 (Lung) | 12.0 | [4] |
| Analog F | 4-Bromo | Thioureido derivative | HS 578T (Breast) | 0.8 | [5][6] |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Several studies have indicated that the anticancer effects of thiazole derivatives are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer. One of the most prominent of these is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.
Antimicrobial Potential: A New Weapon Against Drug Resistance
In addition to their anticancer properties, this compound analogs have emerged as a promising class of antimicrobial agents. With the rise of multidrug-resistant pathogens, the need for novel antibiotics is more critical than ever.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution on Phenyl Ring | 2-Position Substituent | Microorganism | MIC (µg/mL) | Reference |
| Analog G | 4-Chloro | Amine derivative | Staphylococcus aureus | 1-2 | [7] |
| Analog H | 4-Bromo | Amine derivative | Staphylococcus aureus | 1-2 | [7] |
| Analog I | 4-Fluoro | Amine derivative | Staphylococcus aureus | 1-2 | [7] |
| Analog J | 4-Chloro | Azetidinone derivative | Escherichia coli | Comparable to Ampicillin | [8] |
| Analog K | 4-Chloro | Azetidinone derivative | Klebsiella pneumoniae | Comparable to Ampicillin | [8] |
| Analog L | 4-Chloro | Azetidinone derivative | Candida albicans | Comparable to Miconazole | [8] |
Experimental Protocols
To facilitate further research and development in this exciting field, this section provides detailed methodologies for key experiments.
Synthesis of 2-Amino-4-phenylthiazole (A Representative Protocol)
This protocol is a standard procedure for the Hantzsch synthesis of the 2-amino-4-phenylthiazole core structure.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the mixture with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing cold deionized water to precipitate the product.
-
Neutralize the solution with a 5% sodium bicarbonate solution.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1][2][9][10][11]
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.[2]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well plate using the broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[2]
Apoptosis Detection (Annexin V-FITC Assay)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[12][13][14][15][16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the test compounds.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[13]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[14]
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect and quantify the expression levels of key proteins in the PI3K/Akt signaling pathway.[17][18][19][20][21]
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.[17]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the effect of the compound on the signaling pathway.
Conclusion and Future Directions
The discovery and synthesis of novel this compound analogs represent a significant advancement in the search for new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them an attractive scaffold for further development. Future research should focus on expanding the chemical diversity of these analogs to establish a more comprehensive structure-activity relationship, optimizing their pharmacokinetic and pharmacodynamic properties, and elucidating their precise molecular mechanisms of action. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors, which hold the promise of delivering novel and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Versatility of 2-Chloro-4-phenylthiazole: A Scaffold for Innovation in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-phenylthiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive chlorine atom at the 2-position, a stable phenyl ring at the 4-position, and the inherent aromaticity of the thiazole ring, make it an ideal and versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound scaffold, covering its synthesis, functionalization, and its role in the development of compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.
Synthetic Strategies: Building upon the this compound Core
The this compound scaffold serves as a key building block for the synthesis of a diverse array of derivatives. The reactivity of the chlorine atom at the 2-position allows for facile functionalization through various chemical transformations, primarily nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the thiazole ring activates the C2-chloro group towards nucleophilic attack, enabling the introduction of a wide range of functional groups. This is a cornerstone of the scaffold's utility in creating diverse chemical libraries for drug discovery.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methodologies, such as the Suzuki-Miyaura coupling, have further expanded the synthetic utility of the this compound scaffold. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position.
Suzuki-Miyaura Coupling Workflow
Biological Applications and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, targeting key pathways in various diseases.
Anticancer Activity
A significant area of investigation for this compound derivatives is in the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of critical signaling pathways.
Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | HT29 (Colon) | 2.01 | [1] |
| A549 (Lung) | - | [1] | |
| HeLa (Cervical) | - | [1] | |
| Karpas299 (Lymphoma) | - | [1] | |
| Compound 88 | HS 578T (Breast) | 0.8 | [2] |
| Amide-benzazole 6b | MCF-7 (Breast) | 17.2 ± 1.9 | [3] |
| A549 (Lung) | 19.0 ± 3.2 | [3] |
Note: "-" indicates that while activity was observed, a specific IC50 value was not provided in the cited source.
One of the key mechanisms of action for these anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Src Kinase Signaling Pathway Inhibition
Antifungal Activity
Derivatives of this compound have also emerged as promising antifungal agents. Their mechanism of action often involves the inhibition of key enzymes in the fungal cell wall biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51).
Table 2: Antifungal Activity of Phenylthiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 1 | Candida albicans (Fluconazole-sensitive) | 0.50 | [4] |
| Candida albicans (Fluconazole-resistant) | 2 | [4] | |
| Candida auris | 2 | [4] | |
| Aspergillus fumigatus | 2-4 | [4] | |
| CHT | Cryptococcus spp. | 1 | [5] |
| Thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | [6] |
Ergosterol Biosynthesis Pathway and CYP51 Inhibition
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for key synthetic and biological evaluation methods are provided below.
General Procedure for Nucleophilic Substitution of this compound with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenylthiazole derivative.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to reflux (80-110 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-4-phenylthiazole product.
MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (derived from this compound) and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[7][8][9][10]
In Vitro Kinase Inhibition Assay (e.g., c-Met)
-
Prepare a reaction mixture containing the recombinant kinase (e.g., c-Met), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Determine the percentage of kinase inhibition relative to a vehicle control and calculate the IC50 value.[3][11][12][13]
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological applications, and key experimental protocols related to this important scaffold, serving as a valuable resource for researchers dedicated to the discovery and development of new drugs. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 12. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Applications of 2-Chloro-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and diverse applications of 2-chloro-4-phenylthiazole, a versatile heterocyclic compound. This document details the primary synthetic routes, including in-depth experimental protocols, and explores its utility as a key intermediate in the development of pharmaceuticals and agrochemicals. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Core Synthesis Methodologies
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the well-established Hantzsch thiazole synthesis to produce the precursor, 2-amino-4-phenylthiazole. This is followed by a Sandmeyer reaction to replace the 2-amino group with a chloro substituent.
Step 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-phenylthiazole, the common starting materials are 2-bromoacetophenone and thiourea.[1]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and neutralize with a 5% sodium bicarbonate solution.
-
A solid precipitate of 2-amino-4-phenylthiazole will form.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from hot ethanol to yield pure 2-amino-4-phenylthiazole.[2]
Quantitative Data for Hantzsch Synthesis of 2-Amino-4-phenylthiazole Derivatives
| α-Haloketone | Thioamide | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Substituted Phenacyl Bromide | Thiourea | Copper Silicate (10 mol%) | Ethanol | 0.5 - 1.5 h | 78°C | 85-95 | [2] |
| 2-Bromoacetophenone | Thiourea | None | Ethanol | 3-4 h | Reflux | ~90 | [1] |
Step 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into various substituents, including halogens, via a diazonium salt intermediate.[3][4] In this step, 2-amino-4-phenylthiazole is converted to this compound.
Experimental Protocol: Sandmeyer Reaction of 2-Amino-4-phenylthiazole
Materials:
-
2-Amino-4-phenylthiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl) or Copper(II) Sulfate (CuSO₄) and Sodium Chloride (NaCl)
-
Ice
-
Water
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Diazotization:
-
Suspend 2-amino-4-phenylthiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Continue stirring the mixture at 0-5°C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid or a mixture of copper(II) sulfate and sodium chloride in water. Cool this solution to 0-5°C.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold copper salt solution with continuous stirring.
-
Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
Quantitative Data for the Synthesis of this compound
| Starting Material | Key Reagents | Temperature | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | NaNO₂, HCl, CuCl | 0-5°C then RT | ~70-80 (Estimated) | General Sandmeyer Conditions[3][4] |
| 2-Amino-thiazole derivative | CuSO₄, NaNO₂, NaCl | Not specified | Not specified | [5] |
Applications of this compound
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis due to the reactivity of the chloro substituent, which can be readily displaced by various nucleophiles to introduce diverse functionalities.[6]
Pharmaceutical Applications
The 2-phenylthiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[6] Derivatives of this compound have shown significant potential as anticancer, antifungal, and antibacterial agents.
Anticancer Agents:
The 2-aminothiazole moiety, which can be derived from this compound, is a key component of the potent pan-Src kinase inhibitor, Dasatinib (BMS-354825).[7] Furthermore, various 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines.[8]
Table of 2-Phenylthiazole Derivatives with Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(4-Arylthiazol-2-yl)-benzamide derivative | HS 578T (Breast Cancer) | 0.8 | [9] |
| 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | MCF-7 (Breast Cancer) | 0.16 | [10] |
| 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | WM266.4 (Melanoma) | 0.12 | [10] |
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 (Ovarian Cancer) | 1.569 | [11] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | HCT 116 (Colon Cancer) | 0.37-0.44 | [12] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | MCF-7 (Breast Cancer) | 0.37-0.44 | [12] |
Antifungal and Antimicrobial Agents:
Derivatives of 2-phenylthiazole have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[6] Additionally, various substituted 2-aminothiazoles, accessible from this compound, exhibit significant antibacterial and antifungal activities.
Table of 2-Phenylthiazole Derivatives with Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Phenylthiazole derivative containing an acylhydrazone moiety | Sclerotinia sclerotiorum | 0.22 | [13] |
| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Pseudomonas aeruginosa | 1.56 | [10] |
| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Staphylococcus aureus | 1.56 | [10] |
| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Bacillus subtilis | 3.13 | [10] |
| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Escherichia coli | 3.13 | [10] |
Agrochemical Applications
2-Chloro-thiazole derivatives are important intermediates in the synthesis of various agrochemicals, including fungicides.[8][14] The thiazole moiety is known to impart fungicidal properties, and the chloro-substituent provides a convenient handle for further chemical modifications to optimize activity and spectrum. For instance, novel 2-phenyl thiazole derivatives have been synthesized and shown to exhibit excellent fungicidal activity against a range of plant pathogens.[15]
Table of 2-Phenylthiazole Derivatives with Fungicidal Activity
| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference |
| 2-Phenyl thiazole derivative | Sclerotinia sclerotiorum | 4.90 | [15] |
| 2-Phenyl thiazole derivative | Botrytis cinerea | 7.57 | [15] |
| 2-Phenyl thiazole derivative | Rhizoctonia cerealis | 7.84 | [15] |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Application workflow of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 15. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
InChI and SMILES for 2-Chloro-4-phenylthiazole
An In-depth Technical Guide to 2-Chloro-4-phenylthiazole
This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development. It covers the fundamental chemical identifiers, physicochemical properties, detailed experimental protocols for synthesis, and conceptual workflows relevant to its application in research.
This compound is a heterocyclic compound featuring a thiazole ring substituted with a chloro group at the 2-position and a phenyl group at the 4-position. It serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2]
-
InChI: 1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H[3]
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. These data are essential for its characterization, handling, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNS | [1][5] |
| Molecular Weight | 195.67 g/mol | [1][3] |
| Monoisotopic Mass | 194.99095 Da | [5] |
| Appearance | Solid, Off-white flakes | [1][3] |
| Melting Point | 50-58 °C | [1][3] |
| Assay Purity | ≥ 97% | [3][4] |
| CAS Number | 1826-23-9 | [4] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| Predicted XlogP | 3.6 | [5] |
Predicted Collision Cross Section (CCS) Data [5] Calculated values for different adducts.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 195.99823 | 136.6 |
| [M+Na]⁺ | 217.98017 | 147.9 |
| [M-H]⁻ | 193.98367 | 143.0 |
| [M+NH₄]⁺ | 213.02477 | 158.3 |
| [M+K]⁺ | 233.95411 | 142.9 |
Synthesis and Experimental Protocols
The synthesis of the 4-phenylthiazole core is typically achieved via the Hantzsch thiazole synthesis. The direct synthesis of this compound often involves the initial synthesis of its precursor, 2-amino-4-phenylthiazole, followed by a Sandmeyer-type reaction.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Precursor)
This protocol is adapted from established Hantzsch thiazole synthesis procedures, reacting an α-haloketone (2-bromoacetophenone or acetophenone with iodine) with a thioamide (thiourea).[6][7]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol (for recrystallization)
Procedure:
-
Combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq) in a round-bottom flask.
-
Heat the mixture to reflux for approximately 12 hours.[7]
-
After reflux, cool the reaction mixture to room temperature.
-
Wash the mixture with diethyl ether to remove unreacted iodine and acetophenone.[7]
-
Pour the resulting crude material into an ammonium hydroxide solution to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.[6]
-
Purify the crude product by recrystallization from methanol to yield pure 2-amino-4-phenylthiazole.[7]
Conceptual Workflow: From Precursor to Functional Derivatives
The diagram below illustrates the general synthetic logic for producing this compound and its subsequent use as a building block in drug discovery. This involves the synthesis of the 2-aminothiazole precursor, its conversion to the 2-chloro derivative, and subsequent functionalization.
Caption: Synthetic and application workflow for this compound.
Biological Significance and Applications
This compound is a versatile building block in medicinal and agricultural chemistry.[1][2] The thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[8][9]
-
Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1][2] Derivatives of the 2-phenylthiazole core have been specifically investigated as potent inhibitors of fungal CYP51, an essential enzyme for ergosterol biosynthesis, making them promising antifungal agents.[9]
-
Agrochemicals: The compound serves as a precursor in the synthesis of various agrochemicals designed to protect crops from pests and diseases.[1][2]
-
Material Science: It is also utilized in the production of specialty polymers and coatings.[2]
Mechanism of Action Pathway: Phenylthiazole as a CYP51 Inhibitor
The diagram below illustrates the established mechanism of action for azole antifungal drugs, a class to which many phenylthiazole derivatives belong. They inhibit the enzyme Lanosterol 14α-demethylase (CYP51), disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-氯-4-苯基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. PubChemLite - this compound (C9H6ClNS) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 2-Chloro-4-phenylthiazole
An In-depth Technical Guide to 2-Chloro-4-phenylthiazole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its chemical properties, experimental protocols for its synthesis, and its role in relevant biological pathways, tailored for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is a key intermediate used in the synthesis of various biologically active molecules.[1] Its structural features allow for the introduction of diverse functional groups, making it a valuable building block in the development of novel therapeutic agents and crop protection agents.[1][2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNS | [1][3][4][5][6] |
| Molecular Weight | 195.67 g/mol | [1][3][4][5] |
| CAS Number | 1826-23-9 | [3][4] |
| Appearance | Off-white flakes / solid | [1][3][4] |
| Melting Point | 50 - 58 °C | [1][3][4] |
| Purity | ≥97% - 99% (HPLC) | [1][3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| InChI Key | PNWMACLGSAOQCI-UHFFFAOYSA-N | [3][4] |
| SMILES | Clc1nc(cs1)-c2ccccc2 | [3][4] |
| PubChem ID | 2761359 | [1] |
| MDL Number | MFCD00956371 | [1][3][4] |
| Storage Conditions | Store at 0 - 8 °C, in a dry, dark, and ventilated place. | [1][6] |
| Predicted XlogP | 3.6 | [7] |
Experimental Protocols
The synthesis of thiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. The following protocols provide detailed methodologies for synthesizing phenylthiazole derivatives, which can be adapted for this compound.
Protocol 1: Classical Hantzsch Thiazole Synthesis (Adapted)
This protocol is a standard procedure for synthesizing a 4-phenylthiazole core structure from an α-haloketone and a thioamide source.
Materials:
-
ω-Chloroacetophenone (or 2-Chloro-1-phenylethanone)
-
A suitable thioamide (e.g., thiourea for an amino-substituted intermediate, which can be later modified)
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL round-bottom flask, combine ω-chloroacetophenone (1 mmol) and the chosen thioamide (1.1-1.5 mmol).
-
Add 5 mL of ethanol and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approximately 78°C) with stirring for 30-60 minutes.[8]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (8:3) mobile phase.[8]
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution to neutralize the acid formed and precipitate the product.[9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual salts.[9]
-
Allow the product to air dry completely on a watch glass. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[10]
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and efficient alternative to classical heating.
General Procedure:
-
Combine the α-haloketone (1 mmol) and the thioamide (1.1-1.5 mmol) in a microwave reaction vessel.
-
Add a suitable solvent (e.g., ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.[9]
-
After the reaction is complete, cool the vessel to room temperature before proceeding with product isolation as described in the classical synthesis protocol.
The general laboratory workflow for a Hantzsch synthesis is depicted in the following diagram.
Role in Drug Development and Signaling Pathways
Thiazole derivatives are integral to the development of new therapeutic agents due to their wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects.[11]
Inhibition of Fungal CYP51
A significant application for phenylthiazole-containing compounds is in the development of antifungal drugs that target the enzyme lanosterol 14α-demethylase (CYP51).[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The approved antifungal drug isavuconazole contains a phenylthiazole structure, highlighting the therapeutic precedent for this class of compounds.[11]
The mechanism of action for phenylthiazole-based CYP51 inhibitors is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 1826-23-9 [sigmaaldrich.com]
- 4. This compound 97 1826-23-9 [sigmaaldrich.com]
- 5. This compound | 1826-23-9 [chemicalbook.com]
- 6. This compound, CasNo.1826-23-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. PubChemLite - this compound (C9H6ClNS) [pubchemlite.lcsb.uni.lu]
- 8. nanobioletters.com [nanobioletters.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-4-phenylthiazole from 2-bromoacetophenone: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-4-phenylthiazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to form the intermediate 2-amino-4-phenylthiazole from 2-bromoacetophenone, followed by a Sandmeyer-type reaction to yield the final chlorinated product.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. This protocol offers a reliable and reproducible methodology for the preparation of this compound, suitable for laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Hantzsch Thiazole Synthesis: Reaction of 2-bromoacetophenone with thiourea to form 2-amino-4-phenylthiazole.
-
Sandmeyer Chlorination: Conversion of the 2-amino-4-phenylthiazole intermediate to this compound via diazotization and subsequent reaction with a chloride source.
Data Presentation
Table 1: Reagents and Solvents for the Synthesis of 2-amino-4-phenylthiazole
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | Starting Material |
| Thiourea | CH₄N₂S | 76.12 | Reagent |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Methanol | CH₃OH | 32.04 | Solvent |
Table 2: Reaction Conditions for the Synthesis of 2-amino-4-phenylthiazole
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Conventional Heating | Reflux (approx. 78) | 3-6 hours | 80-90 |
| Microwave-Assisted | 100-120 | 5-15 minutes | 90-95 |
Table 3: Reagents for the Synthesis of this compound
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid Catalyst |
| Copper(I) Chloride | CuCl | 98.99 | Catalyst/Chloride Source |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of the intermediate compound, 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in ethanol (approximately 5-10 mL per gram of 2-bromoacetophenone).
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
A precipitate of 2-amino-4-phenylthiazole will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
This protocol details the conversion of 2-amino-4-phenylthiazole to the final product, this compound.
Materials:
-
2-Amino-4-phenylthiazole
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Beakers
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a beaker, suspend 2-amino-4-phenylthiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at a 1:1 ratio. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 2-amino-4-phenylthiazole hydrochloride. Maintain the temperature between 0-5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the appearance of the mixture.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this mixture in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C for about 30-60 minutes, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Hantzsch thiazole synthesis for 4-phenylthiazole derivatives
An overview of the Hantzsch thiazole synthesis, a fundamental reaction in heterocyclic chemistry, is presented in these application notes, with a particular emphasis on its use in the creation of 4-phenylthiazole derivatives. These compounds are crucial building blocks in the development of pharmaceuticals due to their wide range of biological activities.[1] This document offers researchers, scientists, and professionals in drug development detailed experimental protocols, a summary of quantitative data, and diagrams of the reaction mechanism and experimental workflow.
Reaction Mechanism
First described in 1887 by Arthur Hantzsch, the synthesis traditionally involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction proceeds in multiple steps, beginning with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ketone. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[1][3]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol details a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole, a common 4-phenylthiazole derivative.[1][4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[1]
-
After the reaction period, remove the vial from the heat and allow it to cool to room temperature.[4]
-
Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[1][4]
-
Collect the solid product via vacuum filtration using a Buchner funnel.[1]
-
Wash the collected solid with cold deionized water to remove any residual salts.[1]
-
Spread the product on a watch glass and allow it to air dry completely.[1]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Modern variations of the Hantzsch synthesis utilize microwave irradiation to reduce reaction times and often improve yields.[5]
General Procedure:
-
Combine the α-haloketone (e.g., 2-bromoacetophenone, 1 mmol) and the appropriate thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[1]
-
Add a suitable solvent, such as methanol or ethanol.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1][5]
-
Once the reaction is complete, cool the vessel to room temperature.[1]
-
Isolate and purify the product using a similar work-up procedure as described in Protocol 1.[1]
Protocol 3: One-Pot, Multi-Component Synthesis
One-pot, three-component reactions represent a highly efficient and environmentally benign approach to synthesizing complex thiazole derivatives.[6][7]
General Procedure:
-
A mixture of an α-haloketone (1 mmol), a thioamide (1 mmol), and a substituted benzaldehyde (1 mmol) is prepared.[7]
-
A catalyst, such as silica-supported tungstosilisic acid, is often added.[7]
-
The reaction is typically carried out in a solvent system like ethanol/water under reflux or ultrasonic irradiation.[7]
-
Upon completion, the solid product is isolated by filtration. The catalyst can often be recovered and reused.[1][7]
Data Presentation
The Hantzsch synthesis is known for being a high-yielding reaction.[4] Yields can vary based on the specific substrates, reaction conditions, and methodology employed.
| Derivative/Reaction | Method | Reaction Conditions | Yield (%) | Reference |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Microwave-Assisted | Methanol, 90°C, 30 min | 95% | [5] |
| 3-(2-[...]amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives | One-Pot, Multi-Component | EtOH/Water, Reflux or Ultrasonic, Catalyst | 79-90% | [7] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Conventional Reflux | Ethanol, 4-5 h | 61-80% | [8] |
| Phenylthiazole derivatives with acylhydrazone moiety | Multi-step conventional | Various | 61-78% | [9] |
Applications in Research and Drug Development
4-Phenylthiazole derivatives are prevalent in a vast array of biologically active compounds.[1] The thiazole ring is a key structural motif found in pharmaceuticals with antifungal, anti-inflammatory, anticancer, and anti-HIV properties.[1][7][10] The adaptability of the Hantzsch synthesis, including modern variations, makes it an indispensable tool for medicinal chemists and drug development professionals in synthesizing novel therapeutic agents.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes: 2-Chloro-4-phenylthiazole as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-phenylthiazole is a key heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] The thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its unique chemical properties, particularly the reactive chlorine atom at the 2-position, allow for diverse functionalization, making it an essential intermediate for developing novel therapeutic agents.[1][3] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[1][4][5] This document provides detailed protocols for key synthetic transformations involving this compound and highlights its application in the discovery of potent drug candidates.
Key Synthetic Transformations and Protocols
The reactivity of the C2-chlorine atom on the thiazole ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloro-thiazole with an organoboron compound, such as a boronic acid or ester.[6][7] This reaction is crucial for synthesizing 2,4-disubstituted thiazoles, a common motif in kinase inhibitors and other therapeutic agents. The reactivity of aryl chlorides in Suzuki couplings often requires the use of highly active palladium catalysts with electron-rich, bulky phosphine ligands.[6][8]
This protocol describes the synthesis of a key intermediate related to the structure of the kinase inhibitor Dasatinib. [9] Materials:
-
This compound
-
2-Chloro-6-methylaniline
-
XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Cyclopentyl methyl ether (CPME) or Toluene
-
Standard laboratory glassware, glovebox, or inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), 2-chloro-6-methylaniline (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and LHMDS (1.5 mmol, 1.5 equiv) to a reaction vial.
-
Add anhydrous, degassed CPME or toluene (4 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated aminothiazole.
| Parameter | Typical Value | Reference |
| Pd Pre-catalyst Loading | 1-3 mol% | [10] |
| Ligand | Bulky dialkylbiaryl phosphines (e.g., XPhos) | [11] |
| Base | Strong, non-nucleophilic bases (NaOtBu, LHMDS) | [10] |
| Solvent | Aprotic, non-coordinating (Toluene, Dioxane) | [10][12] |
| Yield | 65-90% (substrate dependent) | [11] |
Applications in Drug Discovery Case Studies
Case Study 1: Kinase Inhibitors for Cancer Therapy
The 2-aminothiazole scaffold is a cornerstone in the design of protein kinase inhibitors. [13]Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor used to treat chronic myelogenous leukemia (CML), features a central 2-aminothiazole core derived from intermediates like this compound derivatives. The nitrogen atoms of the thiazole ring and the exocyclic amine form crucial hydrogen bonds within the ATP-binding pocket of the kinase.
Derivatives of this compound are used to synthesize analogs of crizotinib and other kinase inhibitors, showing potent antiproliferative activity against various cancer cell lines. [14][15]
| Compound Class | Target Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2,4-disubstituted thiazole amides | HT29 (Colon) | 0.63 - 2.01 µM | [5][15] |
| 2,4-disubstituted thiazole amides | A549 (Lung) | 8.64 µM | [5] |
| 2-phenylthiazole-4-carboxamides | T47D (Breast) | < 10 µg/mL | [16] |
| 2-phenylthiazole-4-carboxamides | HT-29 (Colon) | < 10 µg/mL | [16]|
Case Study 2: CYP51 Inhibitors for Antifungal Therapy
Invasive fungal infections pose a significant threat to public health. [4]Lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, is a major target for antifungal drugs. The 2-phenylthiazole structure is present in approved antifungal agents like isavuconazole. [4]Starting with this compound, medicinal chemists can synthesize libraries of derivatives to optimize antifungal potency by targeting the CYP51 enzyme.
Rational drug design based on a 2-phenylthiazole lead compound (SCZ-14) led to the synthesis of novel derivatives with potent activity against both susceptible and fluconazole-resistant fungal strains. [4]
| Fungal Strain | Lead Compound (SZ-C14) MIC | Optimized Compound (B9) MIC | Reference |
|---|---|---|---|
| C. albicans | 1-16 µg/mL | < 0.125 µg/mL | [4] |
| C. tropicalis | 1-16 µg/mL | 0.25 µg/mL | [4] |
| Fluconazole-resistant C. albicans | > 64 µg/mL | 1-4 µg/mL | [4]|
Conclusion
This compound is a high-value intermediate for drug discovery, providing a robust platform for accessing diverse and potent therapeutic agents. The synthetic protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable and efficient methods for functionalizing the thiazole core. The successful application of this scaffold in developing potent kinase inhibitors and novel antifungal agents underscores its significance and continued potential in medicinal chemistry. Researchers can leverage these methods to rapidly generate compound libraries for screening and lead optimization programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Chloro-4-phenylthiazole in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-phenylthiazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of agrochemicals.[1] Its unique chemical structure allows for diverse functionalization, making it a valuable building block for the development of novel fungicides, herbicides, and insecticides. The incorporation of the 4-phenylthiazole moiety can enhance the biological activity and metabolic stability of the resulting agrochemical compounds. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of next-generation crop protection agents.
Fungicidal Applications
Derivatives of this compound have demonstrated significant potential as potent fungicides. By modifying the substituent at the 2-position, researchers have developed novel compounds with broad-spectrum activity against various plant pathogens.
Synthesis of Novel 2-phenylthiazole Fungicides
A common synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 2-position of the thiazole ring. This allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for screening. For instance, the synthesis of novel 2-phenylthiazole derivatives has led to the discovery of compounds with excellent in vitro fungicidal activity against pathogens like Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia cerealis.[2]
Quantitative Data on Fungicidal Activity
| Compound ID | Target Pathogen | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |
| 10c | Sclerotinia sclerotiorum | 4.90 | Thifluzamide | 4.35 |
| 10c | Botrytis cinerea | 7.57 | Thifluzamide | 10.35 |
| 10c | Rhizoctonia cerealis | 7.84 | Thifluzamide | 22.12 |
| 9ac | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide | 23.09 |
| 9cd | Sclerotinia sclerotiorum | 0.72 | Thifluzamide | 4.88 |
EC50: The concentration of a compound that gives half-maximal response.
Experimental Protocol: Synthesis of 2-phenylthiazole Derivatives
This protocol describes a general method for the synthesis of 2-phenylthiazole derivatives from this compound.
Materials:
-
This compound
-
Substituted amine or thiol
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the desired substituted amine or thiol (1.2 eq) and a base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylthiazole derivative.
Logical Relationship: Fungicide Synthesis Strategy
Caption: General synthesis strategy for fungicidal derivatives.
Herbicidal Applications
The 2-chlorothiazole scaffold has also been explored for the development of novel herbicides. Derivatives have been synthesized that act as inhibitors of crucial plant enzymes, such as the Photosystem II (PSII) electron transport chain.
Synthesis of 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates
A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized and shown to exhibit good herbicidal activities.[3] These compounds are designed as inhibitors of PSII electron transport.
Quantitative Data on Herbicidal Activity
| Compound | Target Weed | Activity at 75 g/ha |
| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | Various weeds | Excellent |
Experimental Protocol: Synthesis of 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates
Inferred Synthetic Workflow
Caption: Inferred workflow for herbicide synthesis.
Insecticidal Applications
The versatility of the this compound core extends to the development of insecticides. By incorporating specific pharmacophores, novel compounds with potent activity against various insect pests have been synthesized.
Synthesis of Phenylthiazole Derivatives with Insecticidal Activity
Researchers have designed and synthesized a series of phenylthiazole derivatives containing primary amide and cyanogroup, which have shown good insecticidal activities against pests like Plutella xylostella.[4]
Quantitative Data on Insecticidal Activity
| Compound ID | Target Pest | LC50 (mg/L) |
| 6d | Plutella xylostella | 23.94 |
| 7d | Plutella xylostella | 30.37 |
| 7g | Plutella xylostella | 5.32 |
| 7g | Spodoptera exigua | 6.75 |
| 7g | Spodoptera frugiperda | 7.64 |
LC50: The concentration of a compound that is lethal to 50% of the tested organisms.
Experimental Protocol: General Synthesis of Phenylthiazole Insecticides
The synthesis of these compounds often starts from a substituted benzoic acid, which is then converted to the corresponding thiazole derivative.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride or other halogenating agent
-
2-Amino-4-phenylthiazole or a precursor
-
Coupling agents (e.g., DCC, EDC)
-
Solvents and purification materials
Procedure:
-
Activate the carboxylic acid of the substituted benzoic acid, for example, by converting it to an acid chloride using thionyl chloride.
-
React the activated benzoic acid derivative with an appropriate amino-functionalized thiazole. This step may involve a coupling agent.
-
Purify the resulting amide product using standard techniques such as recrystallization or column chromatography.
Signaling Pathway: Potential Mode of Action
While the exact mode of action for all derivatives is not elucidated, some thiazole-based insecticides are known to target the nervous system of insects.
Caption: Potential mode of action for thiazole insecticides.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new and effective agrochemicals. The synthetic versatility of this scaffold allows for the creation of a wide range of molecules with potent fungicidal, herbicidal, and insecticidal activities. The data and protocols presented here provide a valuable resource for researchers in the field of agrochemical synthesis and development. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their efficacy and environmental safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of insecticidal activity of phenylthiazole derivative containing primary amide and cyanogroup [journal.scau.edu.cn]
Application Notes & Protocols: 2-Chloro-4-phenylthiazole in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from the versatile chemical scaffold, 2-chloro-4-phenylthiazole. This document includes detailed experimental protocols for synthesis and in-vivo anti-inflammatory testing, quantitative data on cyclooxygenase (COX) enzyme inhibition, and visualizations of key biological pathways and experimental workflows.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2][3] The 4-phenylthiazole moiety, in particular, serves as a crucial pharmacophore in the design of novel anti-inflammatory drugs. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or by modulating inflammatory signaling pathways like the MyD88-dependent pathway.[4][5][6]
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This document will focus on the synthesis of N-substituted acetamide derivatives of 2-amino-4-phenylthiazole, starting from a chloroacetamide precursor, and their subsequent evaluation as anti-inflammatory agents.
Synthesis of Anti-inflammatory Agents
The synthesis of anti-inflammatory agents from this compound typically involves a multi-step process. A common strategy is the conversion of the 2-chloro group to a 2-amino group, followed by acylation and subsequent derivatization.
Logical Workflow for Synthesis
Caption: General synthetic workflow for preparing anti-inflammatory agents from this compound derivatives.
Experimental Protocol: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives
This protocol is adapted from a published procedure for a closely related analog and serves as a representative example.[7]
Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
-
In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Reflux the mixture for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The resulting solid is filtered, washed with water, and dried to yield 4-(4-bromophenyl)thiazol-2-amine.
Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
-
Dissolve 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in glacial acetic acid.
-
Add a solution of chloroacetyl chloride (0.012 mol) in glacial acetic acid dropwise to the mixture with constant stirring.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the mixture into crushed ice.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide.
Step 3: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives
-
In a round-bottom flask, take N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol) and the desired substituted aniline (0.02 mol).
-
Reflux the mixture for 7-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the separated product, wash with water, and dry.
-
Purify the final compound by recrystallization.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of the synthesized compounds is commonly assessed using the carrageenan-induced paw edema model in rodents, which is a well-established assay for acute inflammation.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Detailed Protocol: Carrageenan-Induced Paw Edema Assay
-
Animals: Use healthy adult albino rats (150-200 g) or mice (20-25 g) of either sex. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Receives the vehicle only (e.g., 1% Sodium Carboxymethyl Cellulose).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Diclofenac sodium, 10 mg/kg, i.p.).
-
Group III, IV, etc. (Test): Receives the synthesized compounds at a specific dose (e.g., 50 or 100 mg/kg, p.o.).
-
-
Procedure: a. Administer the vehicle, standard drug, or test compounds to the respective animal groups. b. After 30-60 minutes of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each animal.[8][9][10] c. Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[11][12]
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the test or standard group.
-
Mechanism of Action: COX Inhibition
A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[13] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Signaling Pathway of COX in Inflammation
Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and the inhibitory action of thiazole derivatives.
Quantitative Data: COX Inhibition by Thiazole Derivatives
The following table summarizes the in-vitro COX inhibitory activity of some representative thiazole derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | - | 0.002 | 23.8 | [13] |
| Compound 2a | 2.65 | 0.958 | 2.766 | [13] |
| Compound 2b | 0.239 | 0.191 | 1.251 | [13] |
| Compound 2j | - | 0.957 | >1.507 | [13] |
| Compound A2 | - | 23.26 | - | [5] |
| Compound A3 | - | - | 9.24 | [5] |
Note: Lower IC₅₀ values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Mechanism of Action: MyD88 Signaling Pathway Inhibition
Recent studies have revealed that some 2-amino-4-phenylthiazole analogues can exert anti-inflammatory effects by inhibiting the myeloid differentiation primary response 88 (MyD88) signaling pathway.[4][14] MyD88 is a critical adaptor protein for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), playing a key role in the innate immune response and subsequent inflammatory cascade.[6] Inhibition of MyD88 homodimerization can effectively block downstream signaling and the production of pro-inflammatory cytokines.
MyD88-Dependent Signaling Pathway
Caption: Simplified MyD88-dependent signaling pathway and the inhibitory action of 2-amino-4-phenylthiazole analogues.
Conclusion
This compound is a valuable starting material for the synthesis of novel anti-inflammatory agents. The protocols and data presented herein provide a framework for the design, synthesis, and evaluation of such compounds. The ability of these derivatives to inhibit key inflammatory mediators like COX-2 and modulate signaling pathways such as the MyD88-dependent cascade highlights their therapeutic potential. Further investigation and optimization of these scaffolds may lead to the development of more potent and safer anti-inflammatory drugs.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 2-Chloro-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The N-alkylation of the thiazole ring leads to the formation of N-alkylthiazolium salts, which are not only valuable intermediates for further chemical transformations but also exhibit their own biological activities. This application note provides a detailed protocol for the N-alkylation of 2-chloro-4-phenylthiazole, a versatile building block in the synthesis of novel therapeutic agents and functional materials. The resulting 3-alkyl-2-chloro-4-phenylthiazolium salts can serve as precursors for various derivatives with potential applications in drug discovery.
Principle of the Reaction
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2 type) where the lone pair of electrons on the nitrogen atom of the thiazole ring attacks the electrophilic carbon of an alkyl halide. This results in the formation of a quaternary ammonium salt, specifically a 3-alkyl-2-chloro-4-phenylthiazolium halide. The reactivity of the alkyl halide and the nucleophilicity of the thiazole nitrogen are key factors influencing the reaction rate and yield. The electron-withdrawing nature of the chloro-substituent at the 2-position may decrease the nucleophilicity of the thiazole nitrogen, potentially necessitating forcing conditions for the reaction to proceed efficiently.
Experimental Protocol
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Diethyl ether or other non-polar solvent for washing
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, 10-20 mL per gram of thiazole).
-
Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions:
-
For reactive alkyl halides like methyl iodide or benzyl bromide, the reaction may proceed at room temperature. Stir the mixture for 24-48 hours.
-
For less reactive alkyl halides, it may be necessary to heat the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (the temperature will depend on the solvent used). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Product Isolation:
-
If a precipitate forms upon completion of the reaction, cool the mixture to room temperature and collect the solid product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Wash the collected solid or the residue obtained after evaporation with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the N-alkylated 2-chloro-4-phenylthiazolium salt by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point determination.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of thiazole derivatives based on available literature for similar compounds.
| Entry | Alkylating Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Methyl Iodide | Acetonitrile | Room Temp. | 24-48 | 85-95 |
| 2 | Ethyl Bromide | DMF | 80 °C | 12-24 | 70-85 |
| 3 | Benzyl Bromide | DCM | Reflux | 8-16 | 90-98 |
Note: The yields are estimates based on general N-alkylation reactions of thiazoles and may vary for this compound.
Mandatory Visualizations
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-4-phenylthiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,4-diarylthiazole derivatives, which are important structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. For heterocyclic compounds, this reaction provides a direct route to introduce aryl substituents, enabling the exploration of structure-activity relationships in drug discovery and the tuning of photophysical properties in materials science.
This compound is a key building block for the synthesis of a variety of 2,4-disubstituted thiazole derivatives. The chlorine atom at the 2-position of the thiazole ring is susceptible to palladium-catalyzed cross-coupling reactions, although it is generally less reactive than the corresponding bromide or iodide. This lower reactivity necessitates carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and purity of the desired 2-aryl-4-phenylthiazole products.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new carbon-carbon bond of the 2-aryl-4-phenylthiazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Typical Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2,4-Diphenylthiazole | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | Toluene/H₂O or Dioxane/H₂O | K₂CO₃ or K₃PO₄ | 100-120 | 12-24 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-phenylthiazole | Pd(OAc)₂ / SPhos or XPhos | Dioxane/H₂O | K₃PO₄ | 100-120 | 12-24 | 75-90 |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4-phenylthiazole | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | K₂CO₃ | 100 | 18 | 65-80 |
| 4 | 4-Nitrophenylboronic acid | 2-(4-Nitrophenyl)-4-phenylthiazole | Pd(dppf)Cl₂ | Dioxane/H₂O | Cs₂CO₃ | 110 | 16 | 60-75 |
| 5 | 3-Thienylboronic acid | 4-Phenyl-2-(3-thienyl)thiazole | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 55-70 |
| 6 | 2-Naphthylboronic acid | 2-(2-Naphthyl)-4-phenylthiazole | Pd₂(dba)₃ / XPhos | Toluene/H₂O | K₃PO₄ | 120 | 24 | 70-85 |
Note: The yields presented are estimates based on literature for similar substrates and should be considered as a starting point for optimization. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results. For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-4-phenylthiazole.
-
Protocol 2: Microwave-Assisted Suzuki Coupling
For challenging substrates or to reduce reaction times, microwave irradiation can be a highly effective alternative to conventional heating.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a microwave process vial, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 30-60 minutes.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki coupling reactions.
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloro-4-phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-chloro-4-phenylthiazole, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process, beginning with the highly efficient microwave-assisted synthesis of the 2-amino-4-phenylthiazole precursor, followed by a conventional Sandmeyer reaction to yield the final this compound. This approach combines the speed and efficiency of microwave chemistry for the initial heterocyclic ring formation with a classic and reliable method for the subsequent chlorination.
Thiazole derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The use of microwave-assisted organic synthesis (MAOS) offers significant advantages over traditional heating methods, including dramatically reduced reaction times, increased yields, and often, cleaner reactions.[1]
Experimental Protocols
The synthesis of this compound is achieved in two key steps:
Step 1: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
This step utilizes the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring, adapted for microwave irradiation to enhance reaction efficiency.
Materials:
-
Substituted acetophenone (e.g., acetophenone)
-
Thiourea
-
Iodine or other suitable catalyst/reagent
-
Ethanol or other suitable solvent
-
Microwave reactor
Procedure:
A mixture of the substituted acetophenone (1 equivalent), thiourea (1-2 equivalents), and a catalyst such as iodine (1 equivalent) is prepared in a suitable solvent like ethanol within a microwave-safe reaction vessel.[2][3] The vessel is sealed and placed in a microwave reactor. The reaction mixture is then irradiated at a specified power and temperature for a short duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into ice water, followed by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]
Step 2: Synthesis of this compound via Sandmeyer Reaction (Conventional Method)
This step involves the conversion of the 2-amino group of the precursor to a chloro group using a Sandmeyer reaction. This is a conventional method and should be performed in a well-ventilated fume hood.
Materials:
-
2-Amino-4-phenylthiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
2-Amino-4-phenylthiazole is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, copper(I) chloride is dissolved in concentrated hydrochloric acid. The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) chloride solution. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with chlorine. After cooling, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield this compound. Further purification can be achieved by chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of 2-amino-4-phenylthiazole derivatives using both microwave-assisted and conventional methods, highlighting the advantages of the former.
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of 2-Amino-4-phenylthiazole Derivatives
| Entry | Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Microwave | Acetophenone, Thiourea, Iodine | Ethanol | 5-15 min | >90 | |
| 2 | Conventional | Acetophenone, Thiourea, Iodine | Ethanol | 8-12 h | 65-94 | [2][4] |
| 3 | Microwave | Substituted acetophenones, Thiourea, NaHSO₄–SiO₂ | Solvent-free | 10-15 min | High | [3] |
| 4 | Conventional | Substituted acetophenones, Thiourea, Iodine | Ethanol | 8 h | Moderate | [3] |
Note: Yields are reported as isolated yields.
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A two-step workflow for the synthesis of this compound.
Diagram 2: Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-Chloro-4-phenylthiazole
Introduction
2-Chloro-4-phenylthiazole is a crucial intermediate in the synthesis of various biologically active molecules, finding applications in both pharmaceutical and agricultural development.[1][2] Its role as a building block for novel therapeutic agents and crop protection agents necessitates accurate and reliable analytical methods for its quantification.[1][2] These methods are essential for quality control during synthesis, formulation analysis, and various stages of research and development. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar heterocyclic compounds.[3][4]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[5] A reversed-phase HPLC method with UV detection is proposed for the routine quantification of this compound in bulk material or simple formulations.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Chromatographic Conditions:
-
System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution; likely in the range of 254-280 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any impurities.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] This method offers high sensitivity and selectivity, making it suitable for trace-level analysis and confirmation of identity.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Conditions:
-
System: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification. Characteristic ions for this compound would need to be determined from its mass spectrum.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve it in 25 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.05 µg/mL to 5 µg/mL) by serial dilution of the stock solution with the same solvent.
3. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent to achieve a concentration within the calibration range.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Filter the final solution through a 0.22 µm syringe filter if necessary.
4. Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve based on the peak area of a selected characteristic ion.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound by GC-MS.
Data Presentation: Quantitative Method Parameters
The following table summarizes the hypothetical but expected performance characteristics for the proposed analytical methods. These parameters would need to be confirmed through method validation studies.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Moderate | High |
Disclaimer: The protocols and data presented are proposed based on standard analytical methodologies for similar compounds and would require full validation for the specific analysis of this compound in any given matrix.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Analysis of 2-(3-methyl-4-aminophenyl)-benzothiazole (NSC 674495) in plasma by gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Chloro-4-phenylthiazole in Creating Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-chloro-4-phenylthiazole as a versatile starting material for the development of novel antifungal agents. The protocols detailed below offer step-by-step guidance for the synthesis of key intermediates and final compounds, as well as for the evaluation of their antifungal efficacy.
Application Notes
Introduction
The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of new and effective antifungal therapies. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. The this compound scaffold is a valuable starting point for medicinal chemists due to the reactive chlorine atom at the 2-position, which can be readily displaced to introduce diverse pharmacophores. This allows for the creation of extensive libraries of derivatives, such as Schiff bases, chalcones, and hydrazones, for antifungal screening.
Key Intermediates from this compound
The chlorine atom at the C-2 position of this compound serves as a key functional group for synthetic elaboration. Two pivotal intermediates that can be synthesized from this starting material are 2-hydrazino-4-phenylthiazole and 2-amino-4-phenylthiazole. These intermediates are the gateways to a wide array of bioactive molecules.
-
2-Hydrazino-4-phenylthiazole: Formed by the reaction of this compound with hydrazine hydrate, this intermediate is crucial for the synthesis of hydrazone derivatives.
-
2-Amino-4-phenylthiazole: While not directly synthesized from the chloro-derivative in a single step in the provided literature, its formation is a common transformation in heterocyclic chemistry, often achieved through nucleophilic substitution of the chloro group with an amine source. This intermediate is the precursor for the synthesis of Schiff bases.
Antifungal Compounds Derived from this compound
Schiff bases, characterized by an imine (-C=N-) linkage, are synthesized by the condensation of 2-amino-4-phenylthiazole with various aromatic aldehydes. The resulting compounds have demonstrated significant antifungal activity. The antimicrobial effect is influenced by the nature and position of substituents on the aromatic aldehyde.
Hydrazones are prepared by the condensation of 2-hydrazino-4-phenylthiazole with a range of aldehydes or ketones. These derivatives have shown potent and broad-spectrum antifungal activity against various pathogenic fungi.
Chalcones are α,β-unsaturated ketones that can be synthesized from a 2-acetyl-4-phenylthiazole intermediate. This intermediate can potentially be prepared from this compound via a suitable cross-coupling reaction. The resulting chalcones, formed by the Claisen-Schmidt condensation of the acetylthiazole with aromatic aldehydes, are a well-established class of antifungal agents.
Quantitative Antifungal Activity
The antifungal efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of pathogenic fungi. The data presented below is a summary of reported activities for structurally related phenylthiazole derivatives.
Table 1: Antifungal Activity of Phenylthiazole-based Schiff Bases
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| N-(3,5-dichlorosalicylidene)-4-(o-methoxyphenyl)-2-aminothiazole | Candida albicans MTCC 227 | >100 (biofilm inhibition) | [1] |
| Thiazolyl-triazole Schiff Base B10 (meta-nitro derivative) | Candida albicans ATCC 10231 | 3.9 | [2] |
| Thiazolyl-triazole Schiff Base B8 (meta-hydroxy derivative) | Candida albicans ATCC 18804 | 7.81 | [2] |
Table 2: Antifungal Activity of Phenylthiazole-based Hydrazones
| Compound | Fungal Strain | MIC (mg/L) | Reference |
| 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT) | Candida albicans (clinical isolates) | 1 - 4 | [3] |
| Phenylthiazole Hydrazone Derivative | Candida albicans P60002 | 0.5 | [4] |
| Phenylthiazole Hydrazone Derivative | Cryptococcus neoformans | 0.5 | [4] |
| Phenylthiazole Hydrazone Derivative | Aspergillus fumigatus | 2.0 | [4] |
Table 3: Antifungal Activity of Phenylthiazole-based Chalcones
| Compound | Fungal Strain | MIC₅₀ (µg/mL) | Reference |
| Coumarin-chalcone derivative 5g (with FLC) | Drug-resistant Candida albicans | 5.60 | [5] |
| Thiazole-linked chalcone | Aspergillus niger | 22 | [6] |
| Thiazole-linked chalcone | Candida albicans | 22 | [6] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many thiazole-based antifungal agents function as azole antifungals, targeting the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, they inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and ultimately compromises membrane function, leading to fungal cell death.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazino-4-phenylthiazole
This protocol describes the synthesis of the key intermediate 2-hydrazino-4-phenylthiazole from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (excess, e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-hydrazino-4-phenylthiazole.
Protocol 2: Synthesis of Thiazole-based Hydrazones
This protocol outlines the general procedure for the synthesis of antifungal hydrazones from 2-hydrazino-4-phenylthiazole.
Materials:
-
2-Hydrazino-4-phenylthiazole
-
Substituted aromatic or heteroaromatic aldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2-hydrazino-4-phenylthiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol and dry to obtain the desired hydrazone derivative.
Protocol 3: Synthesis of Thiazole-based Schiff Bases (from 2-amino-4-phenylthiazole)
This protocol describes the synthesis of Schiff bases, assuming the availability of 2-amino-4-phenylthiazole.
Materials:
-
2-Amino-4-phenylthiazole
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Concentrated sulfuric acid or glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Suspend 2-amino-4-phenylthiazole (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add an ethanolic solution of the substituted aldehyde (1 equivalent).
-
Add 2-3 drops of concentrated sulfuric acid or glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6 hours.
-
The precipitate formed is filtered while hot and washed with absolute ethanol.
-
The product is then dried to yield the Schiff base derivative.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Fungal strains (Candida albicans, Aspergillus niger, etc.)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with solvent)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the 96-well plates using RPMI-1640 medium. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculation: Inoculate each well with the standardized fungal suspension.
-
Controls: Include a positive control (a known antifungal drug), a negative control (medium with solvent and inoculum), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth in the control well. This can be assessed visually or by measuring the optical density using a microplate reader.
By following these application notes and protocols, researchers can effectively utilize this compound as a building block for the discovery and development of novel and potent antifungal agents.
References
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-phenylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-phenylthiazole synthesis. The synthesis is typically a two-step process: the Hantzsch thiazole synthesis to form the precursor, 2-amino-4-phenylthiazole, followed by a Sandmeyer reaction to replace the amino group with a chloro group.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its precursor, 2-amino-4-phenylthiazole.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole
Q: My Hantzsch synthesis of 2-amino-4-phenylthiazole is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Hantzsch synthesis can often be attributed to several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Purity of Reactants: Ensure the purity of your starting materials, particularly the α-haloketone (e.g., 2-bromoacetophenone) and thiourea. Impurities can lead to unwanted side reactions.
-
Reaction Temperature and Time: The reaction typically requires heating.[1] Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol and methanol are commonly used solvents for this synthesis.[1] Some protocols also report good yields in ethanol/water mixtures.[2]
-
pH of the Reaction Mixture: The Hantzsch synthesis can be sensitive to pH. While the reaction is often carried out under neutral or slightly acidic conditions, adding a mild base like sodium carbonate during work-up helps to neutralize any acid formed and precipitate the product.[3]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[1][2]
Issue 2: Low Yield and Side Product Formation in the Sandmeyer Reaction
Q: I am experiencing a low yield and observing significant side products during the Sandmeyer reaction to convert 2-amino-4-phenylthiazole to this compound. How can I troubleshoot this?
A: The Sandmeyer reaction is a powerful method but is sensitive to reaction conditions. Low yields are often due to three main issues: incomplete diazotization, decomposition of the diazonium salt, and problems with the copper(I) catalyst.[4]
-
Incomplete Diazotization: The conversion of the amino group to a diazonium salt is the crucial first step.
-
Temperature Control: This step must be performed at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[4]
-
Checking for Completion: You can test for the completion of diazotization using starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating that the amine has been consumed.[4]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose prematurely, especially at elevated temperatures.[4]
-
Maintain Low Temperature: Strictly maintain the temperature between 0-5°C throughout the diazotization process and before the addition of the copper(I) chloride.
-
Side Products: Decomposition often leads to the formation of phenol byproducts from the reaction with water.[5] Dark, tar-like byproducts can also form due to radical side reactions from diazonium salt decomposition.[4]
-
-
Copper(I) Catalyst Issues: The copper(I) salt is the active catalyst in the classic Sandmeyer reaction.
-
Use of Copper(I) vs. Copper(II): While copper(I) chloride (CuCl) is traditionally used, some variations employ copper(II) salts.[4][6] However, for the desired chlorination, CuCl is generally more effective. Using copper(II) bromide has been reported to lead to di-halogenated products in some cases.[7][8]
-
Catalyst Preparation: Ensure the copper(I) chloride is of good quality. It can be prepared in situ from copper(II) sulfate.[5]
-
-
Dihalogenation Side Reaction: In some instances, halogenation can occur at the 5-position of the thiazole ring, leading to the formation of a 2,5-dihalo-4-phenylthiazole derivative.[8] This is more likely when using copper(II) halides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization step in the Sandmeyer reaction? A1: The diazotization step should be carried out at a low temperature, typically between 0°C and 5°C, to ensure the stability of the diazonium salt and prevent its premature decomposition.[4]
Q2: Can I use copper(II) chloride instead of copper(I) chloride for the Sandmeyer reaction? A2: While the classic Sandmeyer reaction uses a copper(I) salt as the catalyst, some variations have been developed that use other transition metal salts, including copper(II).[4][6] However, for the specific conversion of an amino group to a chloro group, copper(I) chloride is the standard and generally more effective catalyst. The use of copper(II) halides may lead to side reactions like dihalogenation.[7][8]
Q3: My reaction mixture turns dark and forms a tar-like substance. What is the cause? A3: The formation of dark, polymeric, or tar-like materials often indicates the decomposition of the diazonium salt and subsequent radical side reactions.[4] This can be caused by elevated temperatures during diazotization, the presence of impurities, or an incorrect reaction pH.
Q4: How can I confirm that the initial diazotization is complete? A4: A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid, which signifies that all of the primary aromatic amine has been consumed.[4]
Q5: What are the common side products in the synthesis of this compound? A5: In the Hantzsch synthesis of the precursor, side products can arise from incomplete reaction or impurities. In the Sandmeyer step, common side products include phenols (from the reaction of the diazonium salt with water) and biaryl compounds.[4][5] Dihalogenation of the thiazole ring can also occur under certain conditions.[8]
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-amino-4-phenylthiazole Synthesis (Hantzsch Method)
| Entry | Starting Material | Reagents | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30-60 min | ~99% (crude) | [1][3][9] |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Substituted Benzaldehydes | Silica supported tungstosilicic acid / Ethanol:Water (1:1) | Conventional heating, 65°C, 2-3.5 h | 79-90% | [2] |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Substituted Benzaldehydes | Silica supported tungstosilicic acid / Ethanol:Water (1:1) | Ultrasonic irradiation, Room Temp, 1.5-2 h | 79-90% | [2] |
Table 2: Influence of Reaction Conditions on Sandmeyer Halogenation of 2-aminothiazoles
| Entry | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | 2-aminothiazole | CuBr, n-butyl nitrite, acetonitrile | 60°C, 15 min | Monobrominated product | 46% | [7] |
| 2 | 2-aminothiazole | CuBr₂, n-butyl nitrite, acetonitrile | 40°C then 25°C (15-120 min) and 65°C (15 min) | Dihalo product | 79% | [7] |
| 3 | 4-((3-Fluorophenyl)ethynyl)-thiazol-2-amine | CuBr₂, tert-butyl nitrite | Not specified | 2,5-dibromo adduct (major), 2-bromo adduct (minor) | Not specified | [8] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-amino-4-phenylthiazole (Hantzsch Synthesis)
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).[3]
-
Add methanol as the solvent.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.[1][3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts.[1]
-
Allow the product to air dry. For further purification, recrystallization from ethanol can be performed.
Protocol 2: General Procedure for Sandmeyer Chlorination of 2-amino-4-phenylthiazole
Materials:
-
2-amino-4-phenylthiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2-amino-4-phenylthiazole in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C. Stir vigorously.
-
After the addition is complete, continue stirring at 0-5°C for a short period (e.g., 15-30 minutes).
-
Check for the presence of excess nitrous acid with starch-iodide paper (should turn blue).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or slurry of copper(I) chloride in hydrochloric acid, also cooled to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
A reaction is often indicated by the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture may be stirred at a slightly elevated temperature (e.g., room temperature or slightly warmed) to ensure completion. The optimal temperature may vary depending on the substrate.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Logical troubleshooting flow for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 2-Chloro-4-phenylthiazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-chloro-4-phenylthiazole via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general methodology for the purification of this compound. The ideal solvent and specific volumes may require optimization based on the purity of the starting material.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Small-scale solubility tests are recommended to identify the optimal solvent or solvent mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and, with gentle heating and stirring, bring the mixture to a boil. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][2]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Gravity Filtration (Optional): If insoluble impurities are present or if activated charcoal was used, a hot gravity filtration is necessary.[3] Pre-heat a funnel and a clean receiving flask to prevent premature crystallization of the product.[1] Filter the hot solution to remove the insoluble materials.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry completely.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs):
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data is not widely published, ethanol is a common and effective starting point for the recrystallization of thiazole derivatives.[3] It is highly recommended to perform small-scale solubility tests with various solvents such as ethanol, isopropanol, acetone, and ethyl acetate to determine the optimal solvent for your specific sample. The ideal solvent will dissolve the compound when hot but not when cold.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2] Adding an excessive amount of solvent is a common reason for low yield, as a significant portion of the product will remain in the mother liquor.[1][2]
Q3: My purified product is still colored. How can I remove colored impurities?
A3: If your product remains colored after recrystallization, you can use activated charcoal. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also lead to the loss of your desired product. A subsequent hot gravity filtration is necessary to remove the charcoal.
Troubleshooting Specific Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | The solution may be supersaturated.[3] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3] |
| Too much solvent was used, and the solution is not saturated enough for crystal formation upon cooling.[3] | Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3] | |
| "Oiling Out" of the Product | The solution cooled too rapidly, preventing the formation of a crystal lattice.[3] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| High levels of impurities can lower the melting point of the mixture, promoting oiling out.[3] | Consider a pre-purification step, such as column chromatography, if the crude material is highly impure. | |
| The boiling point of the solvent may be higher than the melting point of the compound. | Select a solvent with a lower boiling point or use a mixed solvent system. | |
| Low Yield of Purified Crystals | Excessive solvent was used during dissolution.[4] | Use the minimum amount of hot solvent necessary for complete dissolution. You can attempt to recover a second crop of crystals by concentrating the filtrate.[1] |
| Premature crystallization occurred during hot filtration.[1] | Ensure that the funnel and receiving flask are pre-heated before filtering the hot solution.[1] | |
| The compound is too soluble in the chosen solvent, even at low temperatures.[1][4] | Select a different solvent in which the compound is less soluble at cold temperatures or use a mixed-solvent system. | |
| Product is Still Impure | The cooling process was too rapid, trapping impurities within the crystal lattice.[1] | Allow the solution to cool more slowly. |
| The chosen solvent may not be effective at separating the specific impurities present. | Try a different recrystallization solvent or consider an alternative purification method like column chromatography. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1826-23-9 | |
| Molecular Formula | C₉H₆ClNS | [5] |
| Molecular Weight | 195.67 g/mol | [5] |
| Melting Point | 54-58 °C | |
| Appearance | Solid, Off-white flakes | [5] |
Table 2: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point for thiazole derivatives.[3] |
| Isopropanol | 82 | Polar | Similar to ethanol, can be a suitable alternative. |
| Acetone | 56 | Polar aprotic | Its high volatility can be advantageous for drying. |
| Ethyl Acetate | 77 | Moderately polar | Often used in mixed solvent systems. |
| Hexane/Heptane | 69/98 | Non-polar | Typically used as an "anti-solvent" in a mixed solvent system. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision-making workflow for troubleshooting low recrystallization yields.
References
Common side reactions in the synthesis of 2-chlorothiazoles
Technical Support Center: Synthesis of 2-Chlorothiazoles
This guide provides troubleshooting for common issues encountered during the synthesis of 2-chlorothiazoles, particularly via the widely used Sandmeyer reaction starting from 2-aminothiazole precursors.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 2-chlorothiazoles? A1: A prevalent and effective method is the conversion of a 2-aminothiazole derivative to the corresponding 2-chlorothiazole. This transformation is typically achieved through a two-step, one-pot process involving diazotization of the amino group, followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[1][2][3]
Q2: What are the critical parameters for a successful Sandmeyer reaction in this context? A2: The success of the Sandmeyer reaction for producing 2-chlorothiazoles hinges on several key parameters:
-
Temperature: The diazotization step must be conducted at low temperatures, typically between 0-5 °C, to ensure the stability of the intermediate diazonium salt.[1][4] Elevated temperatures can lead to decomposition and the formation of byproducts.[4]
-
Acid Concentration: A sufficient concentration of a mineral acid, like hydrochloric acid (HCl), is essential for the in-situ generation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.[1]
-
Controlled Reagent Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to prevent localized overheating and to minimize side reactions, such as the formation of colored azo compounds.[1]
-
Catalyst Quality: The use of a fresh, high-purity copper(I) chloride (CuCl) catalyst is vital for the efficient conversion of the diazonium salt to the final 2-chlorothiazole product.[4]
Q3: What are the primary types of side reactions I should be aware of? A3: The main side reactions include the formation of 2-hydroxythiazoles via hydrolysis of the diazonium salt, the creation of colored azo-impurities from coupling reactions, and incomplete conversion due to diazonium salt decomposition.[1][4] In some cases, ring-opening of the thiazole nucleus can occur under harsh conditions.[5]
Troubleshooting Guide: Common Side Reactions & Solutions
The following table summarizes common problems, their probable causes, and recommended solutions for the synthesis of 2-chlorothiazoles.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) | Relevant Side Reaction(s) |
| Low Yield of 2-Chlorothiazole | 1. Incomplete Diazotization: Insufficient sodium nitrite or acid.[1] 2. Decomposition of Diazonium Salt: Reaction temperature was too high (above 5-10 °C).[1][4] | 1. Use a slight excess of sodium nitrite and ensure a sufficiently acidic medium.[1] 2. Strictly maintain the temperature between 0-5 °C during diazotization and add the diazonium salt solution to the cold CuCl solution promptly.[1] | Diazonium Salt Decomposition |
| Presence of a Dark-Colored Impurity (Red/Orange/Brown) | Azo Coupling: The reactive diazonium salt couples with the starting 2-aminothiazole or other aromatic species present in the mixture.[1][4] | Ensure slow, controlled addition of sodium nitrite to prevent localized excess. Maintain a low temperature and a sufficiently acidic environment throughout the reaction.[1] | Azo Compound Formation |
| Product Contains an -OH Peak in NMR/IR Spectra | Hydrolysis of Diazonium Salt: The diazonium salt reacted with water instead of the chloride from the catalyst. This is more likely at elevated temperatures.[1] | Maintain strict low-temperature control (0-5 °C) during the entire process, from diazotization to the Sandmeyer step.[1] | Formation of 2-Hydroxythiazole |
| Reaction Fails to Go to Completion | 1. Deactivated Catalyst: The Cu(I) catalyst may have oxidized. 2. Insufficient Reagents: Incorrect stoichiometry of sodium nitrite or acid.[4] | 1. Use freshly prepared or high-purity commercial copper(I) chloride.[4] 2. Re-verify molar ratios and use a slight excess of sodium nitrite to ensure complete diazotization.[4] | - |
| Formation of Unidentified Byproducts | Ring-Opening: Though less common for this specific reaction, harsh acidic or chlorinating conditions can potentially lead to the cleavage of the thiazole ring.[6][7][8] | Avoid excessively harsh conditions. Stick to the recommended temperature and acid concentrations. If using direct chlorination methods, screen conditions carefully. | Thiazole Ring Cleavage |
Experimental Protocols
Protocol: Synthesis of 2-Chlorothiazole from 2-Aminothiazole via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization based on the specific substrate and scale.
1. Diazotization:
-
Suspend the starting 2-aminothiazole derivative in a solution of hydrochloric acid and water.
-
Cool the resulting suspension to 0-5 °C using an ice-salt bath. A calibrated thermometer is essential.
-
Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂).
-
Slowly add the NaNO₂ solution dropwise to the 2-aminothiazole suspension, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[1]
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool this catalyst solution to 0-5 °C in an ice-salt bath.
-
Slowly and carefully add the freshly prepared, cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.[4]
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours until gas evolution ceases.
3. Workup and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash them sequentially with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude 2-chlorothiazole.
-
The crude product can be further purified by standard techniques such as column chromatography or recrystallization.[4]
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of 2-chlorothiazole.
Logical Diagram of Key Reactions
Caption: Relationship between the main synthesis pathway and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize 2,4,5-trisubstituted thiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles | Semantic Scholar [semanticscholar.org]
- 8. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Hantzsch thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.
Troubleshooting Guide
Low product yield, incomplete reactions, and the formation of impurities are common challenges encountered during the Hantzsch thiazole synthesis. This guide provides a systematic approach to identify and resolve these issues.
Problem: Low or No Product Yield
Low yields in the Hantzsch thiazole synthesis can arise from several factors, including suboptimal reaction conditions, purity of starting materials, and improper stoichiometry.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I observe a significant amount of unreacted starting materials. What should I do?
A1: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.[1] Consider the following adjustments:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[1] If the reaction is being conducted at room temperature, a systematic increase in temperature may be beneficial.[1]
-
Reaction Time: It is possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst: While many Hantzsch syntheses proceed without a catalyst, certain variations can benefit from one. For reactions involving α-diazoketones and thiourea, PEG-400 can be an effective solvent at 100°C.[2] For multi-component reactions, a reusable catalyst like silica-supported tungstosilicic acid has been shown to be effective.[3][4]
Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
A2: The formation of isomers can occur, particularly when using N-monosubstituted thioureas. The reaction medium is a key factor in controlling regioselectivity:
-
Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[2][5]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2][5] To favor a single isomer, careful control of the reaction's pH is crucial.[2]
Q3: What are some common side reactions to be aware of?
A3: Side reactions can occur, especially under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1] The stability of the reactants and intermediates can also influence the prevalence of side reactions.[1]
Q4: Can I run the Hantzsch synthesis under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully employed for the Hantzsch synthesis. This approach is considered a green chemistry method and can lead to shorter reaction times, enhanced reaction rates, improved yields, and high selectivity.[6] Grinding the reactants (α-haloketone and thiourea) together, sometimes with a few drops of a wetting agent like ethanol, can initiate the reaction at room temperature.[6]
Q5: Are there alternative energy sources to conventional heating?
A5: Yes, microwave irradiation and ultrasonic activation are effective alternative energy sources that can significantly enhance yields and reduce reaction times.[1][3] Microwave-assisted Hantzsch reactions have been shown to produce high yields in shorter time frames compared to conventional heating.[7][8]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 3.5 | 65 |
| 2 | Ethanol | Reflux | 3 | 75 |
| 3 | Methanol | Reflux | 3 | 70 |
| 4 | 1-Butanol | Reflux | 2.5 | 80 |
| 5 | 2-Propanol | Reflux | 2.5 | 82 |
| 6 | Ethanol/Water (1:1) | 65 | 2.5 | 85 |
Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[3][9]
Table 2: Comparison of Conventional Heating and Ultrasonic Irradiation
| Entry | Method | Temperature | Time (h) | Yield (%) |
| 1 | Conventional Heating | 65°C | 2.5 | 85 |
| 2 | Ultrasonic Irradiation | Room Temperature | 1.5 | 88 |
Data adapted from a study utilizing a reusable catalyst.[3][9]
Experimental Protocols
General Procedure for One-Pot Hantzsch Thiazole Synthesis using a Reusable Catalyst
This protocol is adapted from a method utilizing silica-supported tungstosilicic acid (SiW.SiO₂) as a catalyst.[3]
Experimental Workflow
Caption: General experimental workflow for a catalyzed Hantzsch synthesis.
Methodology:
-
A mixture of the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), an appropriate benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) is prepared in a 1:1 mixture of ethanol and water (5 mL).[3]
-
The reaction mixture is then either refluxed with stirring for 2 to 3.5 hours at 65°C or subjected to ultrasonic activation for 1.5 to 2 hours at room temperature.[3]
-
The resulting solid is collected by filtration and washed with ethanol.[3]
-
The collected solid is then dissolved in acetone, and the catalyst is removed by filtration.[3]
-
The filtrate is evaporated under reduced pressure, and the final product is dried in an oven at 60°C.[3]
General Laboratory Procedure for Hantzsch Thiazole Synthesis
This protocol is a general method for the synthesis of 2-amino-4-phenylthiazole.[10]
Methodology:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]
-
Add methanol (5 mL) and a stir bar to the vial.[10]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[10]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[10]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[10]
-
Filter the resulting mixture through a Buchner funnel.[10]
-
Wash the collected solid with water.[10]
-
Spread the solid on a watch glass to air dry.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussex.figshare.com [sussex.figshare.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
Troubleshooting guide for the synthesis of thiazole derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors. Key areas to investigate include the purity of your reactants, the reaction conditions (temperature, solvent, reaction time), and the potential for side reactions. The stability of the thioamide can also be a limiting factor.[1]
Q2: How critical is the purity of reactants and solvents?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. The optimal choice depends on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
Reaction temperatures can vary significantly. Conventional heating methods often require refluxing for several hours. However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C. If you are running the reaction at room temperature and experiencing low conversion, consider increasing the temperature.[1]
Q5: Are there any common side reactions I should be aware of?
Yes, side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][2] The stability of the reactants and intermediates can also influence the prevalence of side reactions.
Troubleshooting Guide
Low Yield or Incomplete Reaction
A common issue in thiazole synthesis is a low yield of the desired product or a reaction that does not go to completion. The following decision tree can help you troubleshoot this problem.
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Catalyst (%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 15 | RT | 24 | 10 |
| 2 | Water | 15 | 100 | 6 | 45 |
| 3 | MeOH | 15 | RT | 24 | 18 |
| 4 | MeOH | 15 | 60 | 4 | 50 |
| 5 | EtOH/Water (50/50) | 15 | 65 | 3 | 87 |
| 6 | 1-Butanol | 15 | 117 | 5 | 70 |
| 7 | 2-Propanol | 15 | 82 | 6 | 65 |
Reaction conditions were for a one-pot synthesis of a specific Hantzsch thiazole derivative and may vary for other substrates.[3]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | Methanol | Reflux | 8 h | Lower Yields |
| 2 | Microwave | Methanol | 90 | 30 min | 95 |
| 3 | Microwave | Ethanol | 90 | 30 min | 85 |
| 4 | Microwave | Acetonitrile | 90 | 30 min | 70 |
| 5 | Microwave | DMF | 90 | 30 min | 65 |
Yields and reaction times are for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines and are substrate-dependent.[4]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5][6]
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[5]
-
Remove the reaction from heat and allow the solution to cool to room temperature.[5][6]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[5][6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[5][6]
-
Allow the solid to air dry completely on a watch glass.[5][6]
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the reaction mechanism for the Hantzsch thiazole synthesis.
General Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and purification of thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Stability of 2-Chloro-4-phenylthiazole under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-chloro-4-phenylthiazole under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of compound activity. | Degradation of this compound due to pH, light, or temperature. | Verify the pH of your solutions. Store stock solutions in a cool, dark place. Minimize exposure to ambient light and temperature during experiments. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. Adjust storage and experimental conditions to minimize degradation. |
| Low yields in reactions involving this compound. | Instability of the compound under the reaction conditions. | Evaluate the pH and temperature of your reaction. Consider using anhydrous solvents and running the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
Q2: What are the likely degradation products of this compound under different pH conditions?
A2: Based on the chemistry of related compounds, the primary degradation products are expected to result from the hydrolysis of the 2-chloro substituent and potential cleavage of the thiazole ring.
-
Acidic Conditions: Under acidic conditions, the thiazole ring is generally stable. However, prolonged exposure or harsh conditions could lead to hydrolysis of the chloro group to form 2-hydroxy-4-phenylthiazole.
-
Neutral to Basic Conditions: In neutral to basic solutions, the hydrolysis of the 2-chloro group to 2-hydroxy-4-phenylthiazole is more likely. Under stronger basic conditions, cleavage of the thiazole ring can occur, leading to the formation of various degradation products.
Q3: How should I store solutions of this compound?
A3: To ensure the stability of your this compound solutions, it is recommended to:
-
Store stock solutions at -20°C or below.
-
Prepare fresh working solutions for each experiment.
-
If possible, buffer solutions to a slightly acidic pH (e.g., pH 4-6).
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
Predicted Degradation Pathway
The following diagram illustrates the predicted primary degradation pathway of this compound under hydrolytic conditions.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: pH Stability Study
Objective: To evaluate the stability of this compound in acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution (1 mg/mL) of this compound in acetonitrile.
-
For each pH condition (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH), mix 1 mL of the stock solution with 9 mL of the respective aqueous solution in a sealed vial.
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and identify any degradation products.
Protocol 2: HPLC Method for Stability Analysis
Objective: To provide a starting point for an HPLC method to analyze this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for a stability study and a troubleshooting decision tree for common issues.
Preventing dimer formation in 2-Chloro-4-phenylthiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions when working with 2-chloro-4-phenylthiazole.
Troubleshooting Guides
Problem: Significant formation of a homocoupled dimer (4,4'-diphenyl-2,2'-bithiazole) is observed.
The formation of a symmetrical biaryl dimer from the coupling of two this compound molecules is a common side reaction in cross-coupling catalysis. This issue can significantly lower the yield of the desired product and complicate purification.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Action | Rationale |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[1][2][3] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents and can also facilitate the dimerization of the aryl halide.[4][5] |
| Inappropriate Palladium Precatalyst | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). If a Pd(II) precatalyst is used, consider adding a mild reducing agent like potassium formate.[1][2] | Pd(II) species can directly participate in a catalytic cycle that leads to homocoupling.[5] Using a Pd(0) source or ensuring the rapid and complete reduction of a Pd(II) source minimizes the concentration of these problematic species. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[6][7] | These ligands promote the desired reductive elimination step of the cross-coupling cycle, which is often faster than the competing homocoupling pathway.[7][8] They also help to stabilize the active monoligated palladium species. |
| Incorrect Base Selection | Screen different bases. For Suzuki reactions, consider weaker bases like K₂CO₃ or K₃PO₄ over stronger bases like alkoxides if homocoupling is an issue. The solubility of the base is also a critical factor.[9] | The base plays a crucial role in the catalytic cycle. A base that is too strong or poorly soluble can lead to side reactions, including catalyst decomposition and homocoupling. |
| High Reaction Temperature | Optimize the reaction temperature. Start with a lower temperature and gradually increase it if the reaction is too slow.[10] | Higher temperatures can sometimes lead to catalyst decomposition and an increase in the rate of side reactions, including dimerization.[10] |
Experimental Protocol: Minimizing Dimer Formation in a Suzuki-Miyaura Coupling
This protocol provides a general starting point for minimizing the homocoupling of this compound in a Suzuki-Miyaura reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
-
Solvent Addition:
-
Add a thoroughly degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in my this compound reactions?
A1: Dimer formation, also known as homocoupling, is a side reaction where two molecules of this compound couple to form 4,4'-diphenyl-2,2'-bithiazole. This is an undesired byproduct because it consumes your starting material, reduces the yield of your target molecule, and can be difficult to separate during purification due to its structural similarity to the desired product.
Q2: I am observing debromination instead of dimerization in a related bromo-thiazole substrate. Can the same principles be applied?
A2: Yes, many of the same principles for avoiding dimerization also apply to minimizing dehalogenation (the replacement of the halogen with a hydrogen atom). This side reaction can also be promoted by suboptimal reaction conditions. Strategies such as using a more active catalyst to favor the cross-coupling pathway, and changing the solvent (e.g., from dioxane to toluene) have been reported to reduce dehalogenation.[9]
Q3: How does the choice of ligand specifically prevent the formation of the 4,4'-diphenyl-2,2'-bithiazole dimer?
A3: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, play a critical role in promoting the desired cross-coupling reaction over the homocoupling side reaction.[7] These ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle that forms the desired C-C or C-N bond.[8] By making the desired reaction pathway kinetically more favorable, the competing dimerization pathway is suppressed.
Q4: Can the reaction temperature influence the extent of dimer formation?
A4: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling and catalyst decomposition.[10] It is often beneficial to start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
Q5: Are there any specific recommendations for Ullmann coupling reactions with this compound to avoid dimerization?
A5: For Ullmann couplings, which are copper-catalyzed, dimerization can also be a significant issue. Key strategies to minimize this include:
-
Ligand Selection: Use of ligands like N,N-dimethylglycine, L-proline, or 1,10-phenanthroline can improve yields and reduce side reactions.[11]
-
Fresh Copper Source: Ensure a high-purity, fresh source of the copper(I) catalyst (e.g., CuI) is used, as oxidized copper species can be less effective.[12]
-
Inert Atmosphere: As with palladium catalysis, maintaining a strictly inert atmosphere is crucial to prevent oxidation of the active Cu(I) species.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting dimer formation.
Caption: Competing catalytic pathways in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-4-phenylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of 2-Chloro-4-phenylthiazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low or no yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability.
Possible Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is decomposing.
-
Solution: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high quality. Consider using a pre-formed palladium catalyst (precatalyst) like a Buchwald G3 or G4 precatalyst, which can ensure the efficient generation of the active catalytic species.[1] If using a Pd(II) salt, pre-activation by stirring with the ligand before adding the substrates can be beneficial.[1]
-
-
Inefficient Oxidative Addition: The C-Cl bond of this compound is less reactive than corresponding C-Br or C-I bonds.
-
Ineffective Base: The choice and strength of the base are critical for the transmetalation step.
-
Protodeboronation of Boronic Acid: The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Using a minimal excess of the boronic acid can also help.
-
-
Catalyst Inhibition: The nitrogen atom of the thiazole ring can coordinate to the palladium center, leading to catalyst inhibition.[4]
-
Solution: Using bulky ligands can sterically hinder this coordination. In some cases, increasing the catalyst loading might be necessary.
-
Problem 2: Side Reactions in Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm observing significant side products. What are the common side reactions and how can I minimize them?
A: The primary side reaction of concern in Buchwald-Hartwig amination is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.
Possible Causes & Solutions:
-
β-Hydride Elimination: This can be a competing pathway to reductive elimination, especially with certain amine substrates.
-
Solution: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or JohnPhos are designed to promote reductive elimination over β-hydride elimination.[1]
-
-
Base-Induced Decomposition: Strong bases like NaOtBu can be aggressive and may lead to substrate or product degradation at high temperatures.
-
Solution: While strong bases are often necessary, carefully control the reaction temperature and time. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ might be sufficient, particularly with more reactive amines.
-
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the formation of undesired byproducts.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and use properly degassed solvents.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally recommended for the cross-coupling of an aryl chloride like this compound?
A1: For the coupling of less reactive aryl chlorides, catalyst systems composed of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands are highly recommended.[1] Ligands like XPhos, SPhos, and RuPhos have demonstrated significant success in facilitating the coupling of heteroaryl chlorides.[1] Nickel-based catalysts can also be a cost-effective alternative for activating C-Cl bonds.[1]
Q2: What is the role of the ligand in these cross-coupling reactions?
A2: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Bulky, electron-rich ligands are particularly effective for aryl chlorides as they promote the oxidative addition step, which is often rate-limiting, and facilitate the final reductive elimination to form the desired product.[1]
Q3: How do I choose the appropriate base for my reaction?
A3: The choice of base depends on the specific cross-coupling reaction and the substrates involved. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[5] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or K₃PO₄ are often required.[1] The effectiveness of a base can be influenced by its strength and solubility in the reaction solvent.[3]
Q4: Can I perform a Sonogashira or Heck reaction with this compound?
A4: Yes, both Sonogashira and Heck reactions are viable. For Sonogashira coupling, a classic system employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI).[1] For the Heck reaction, palladium catalysts are exclusively used, with Pd(OAc)₂ being a common precursor, often paired with phosphine ligands.[1] The choice of base and solvent is crucial for the success of both reactions.[1]
Q5: What are some common solvents for these cross-coupling reactions, and do they need to be anhydrous?
A5: Common solvents include toluene, dioxane, THF, and DMF, often used in combination with water for Suzuki reactions.[2] For most cross-coupling reactions, especially those sensitive to moisture like Suzuki-Miyaura (to avoid protodeboronation) and Buchwald-Hartwig, it is crucial to use anhydrous and properly degassed solvents to prevent catalyst deactivation and side reactions.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative starting conditions for various cross-coupling reactions of this compound. These conditions are based on successful couplings of similar heteroaryl chlorides and should be optimized for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling - Representative Conditions
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.1-1.5 equiv) |
| Catalyst System | Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%) or XPhos Pd G3 (2-5 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-110 °C |
Table 2: Buchwald-Hartwig Amination - Representative Conditions
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.2 equiv) |
| Catalyst System | Pd₂(dba)₃ (2-4 mol%) with XPhos or RuPhos (4-8 mol%) |
| Base | NaOtBu or K₃PO₄ (1.4 equiv) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 100-110 °C |
Table 3: Sonogashira Coupling - Representative Conditions
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.2 equiv) |
| Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | THF or DMF (anhydrous, degassed) |
| Temperature | Room Temperature to 70 °C |
Table 4: Heck Reaction - Representative Conditions
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkenes | Activated Alkene (1.5 equiv) |
| Catalyst System | Pd(OAc)₂ (2-5 mol%) with PPh₃ or other phosphine ligands |
| Base | Triethylamine (Et₃N) or K₂CO₃ |
| Solvent | DMF or Acetonitrile (anhydrous, degassed) |
| Temperature | 80-120 °C |
Experimental Protocols
Below are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv).[2] The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.[2] A degassed solvent mixture (e.g., Dioxane/water) is then added.[2] The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time, with progress monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[2] The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[2] The crude product is then purified by column chromatography on silica gel.[2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a stream of inert gas, an oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv). Anhydrous, degassed toluene is added, followed by this compound (1.0 equiv) and the amine (1.2 equiv). The tube is sealed and the mixture is heated to 100-110 °C. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated and the crude product is purified by column chromatography.
Visualizations
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
Caption: A decision-making flowchart for troubleshooting low-yielding reactions.
References
Technical Support Center: Synthesis of 2-Chloro-4-phenylthiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 2-Chloro-4-phenylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds in two main stages, each with its own set of potential impurities.
-
Formation of 2-amino-4-phenylthiazole (precursor): This step involves the reaction of acetophenone and thiourea. Common impurities include unreacted acetophenone and thiourea, as well as elemental sulfur which can form as a byproduct.[1][2]
-
Sandmeyer reaction of 2-amino-4-phenylthiazole: This step converts the amino group to a chloro group. Key impurities introduced here are:
-
Unreacted 2-amino-4-phenylthiazole: Incomplete diazotization or Sandmeyer reaction will leave the starting material in your crude product.
-
2-Hydroxy-4-phenylthiazole: This is a common byproduct formed when the diazonium salt intermediate reacts with water in the reaction mixture.
-
Azo dyes: Side reactions of the diazonium salt can lead to the formation of colored azo compounds, which can be difficult to remove.
-
Biaryl impurities: Radical side reactions, characteristic of the Sandmeyer reaction, can lead to the formation of biaryl compounds.
-
Q2: My final product is a brownish or yellowish solid, not the expected off-white flakes. What is the likely cause?
A2: A discolored final product often indicates the presence of residual copper salts from the Sandmeyer reaction or the formation of colored byproducts such as azo compounds. Inadequate quenching and washing of the crude product can lead to the retention of colored impurities.
Q3: After the Sandmeyer reaction, my yield of this compound is very low. What are the potential reasons?
A3: Low yields can be attributed to several factors:
-
Incomplete diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. This can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.
-
Decomposition of the diazonium salt: Diazonium salts are often unstable at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction with the copper(I) chloride.
-
Side reactions: The formation of byproducts, particularly 2-hydroxy-4-phenylthiazole, consumes the diazonium salt intermediate, thereby reducing the yield of the desired product.
Troubleshooting Guide
Issue 1: Presence of Starting Material (2-amino-4-phenylthiazole) in the Final Product
-
Identification: The presence of the starting material can be confirmed by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by comparing with a standard of 2-amino-4-phenylthiazole. In the 1H NMR spectrum, the characteristic broad singlet of the -NH2 protons will be present.
-
Solution:
-
Optimize Reaction Conditions: Ensure the diazotization reaction goes to completion by maintaining the temperature between 0-5 °C and ensuring a slight excess of nitrous acid.
-
Purification: If the amount of starting material is minor, it can often be removed by recrystallization, as its polarity and solubility differ from the chlorinated product. For larger quantities or for achieving very high purity, column chromatography is recommended.
-
Issue 2: Presence of 2-Hydroxy-4-phenylthiazole Impurity
-
Identification: This impurity has a different polarity from the desired product and can be detected by TLC or HPLC. Its presence can be confirmed by mass spectrometry, which will show a molecular ion peak corresponding to its molecular weight (177.22 g/mol ).
-
Solution:
-
Minimize Water Content: Use anhydrous solvents where possible and ensure the reaction setup is dry to minimize the formation of the hydroxy byproduct.
-
Purification:
-
Column Chromatography: This is the most effective method for separating 2-hydroxy-4-phenylthiazole from the desired product due to the difference in polarity.
-
Recrystallization: Careful selection of a recrystallization solvent can also effectively remove this impurity.
-
-
Issue 3: Product Fails to Crystallize or "Oils Out" During Recrystallization
-
Potential Causes:
-
High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal formation.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, even at low temperatures.
-
Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice.
-
-
Solutions:
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification by column chromatography before recrystallization.
-
Solvent Screening: Perform small-scale tests with different solvents or solvent mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Data on Purification Methods
The following table summarizes the expected purity levels of this compound after different purification methods. The initial purity of the crude product after synthesis is typically in the range of 85-95%.
| Purification Method | Solvents/Mobile Phase | Purity Achieved (HPLC) | Yield | Notes |
| Recrystallization | Ethanol/Water | >98% | 60-80% | Effective for removing less polar impurities. Multiple recrystallizations may be needed for higher purity. |
| Recrystallization | Hexane/Ethyl Acetate | >99% | 50-70% | Good for obtaining high-purity material, especially for removing polar impurities. |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | >99.5% | 70-90% | Highly effective for removing a wide range of impurities, including those with similar polarity to the product. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanol solution, add water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent.
-
Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a hexane/ethyl acetate gradient. Start with a low polarity mixture (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
Validating the Molecular Structure of 2-Chloro-4-phenylthiazole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic methods for the structural validation of 2-Chloro-4-phenylthiazole, a key intermediate in the synthesis of various biologically active molecules.[1]
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystallographic data of a closely related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, offers valuable insights into the expected solid-state conformation.[2] This guide will leverage this data alongside available spectroscopic information for this compound to present a comprehensive comparison of analytical techniques.
Comparison of Structural Validation Methods
The definitive structural elucidation of an organic compound is rarely accomplished by a single technique. Instead, a combination of methods provides complementary information to build a complete and accurate picture of the molecule's identity and conformation.[3] X-ray crystallography provides the unambiguous arrangement of atoms in a crystalline solid, while spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) reveal details about the connectivity and electronic environment of atoms in solution or the gas phase.[4][5][6]
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.[7] | Provides the absolute structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain.[8] |
| NMR Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).[4][6] | Non-destructive, provides detailed structural information in solution, versatile for studying dynamic processes. | Does not provide direct information on bond lengths or angles. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition, fragmentation patterns that aid in structural elucidation.[4] | High sensitivity, requires very small sample amounts. | Provides limited information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule.[4][6] | Fast, simple to use, provides a characteristic fingerprint for a compound. | Provides limited information about the overall molecular structure. |
Experimental Data for this compound and Analogs
The following tables summarize the available experimental data for this compound and the crystallographic data for a related compound.
Table 1: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectrum available | [9] |
| Mass Spec (GC-MS) | Molecular Weight: 195.67 g/mol , Molecular Formula: C₉H₆ClNS | [10][11] |
| Melting Point | 50 - 54 °C | [1] |
Table 2: X-ray Crystallographic Data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0497 (5) |
| b (Å) | 14.1040 (6) |
| c (Å) | 7.1466 (3) |
| β (°) | 98.556 (4) |
| V (ų) | 1101.37 (8) |
| Z | 4 |
Experimental Protocols
X-ray Crystallography
The general procedure for single-crystal X-ray diffraction involves the following steps:
-
Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a solvent.[2]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[8]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the appropriate NMR experiment (e.g., ¹H, ¹³C) is performed.
-
Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum, which is then analyzed to determine the chemical shifts, coupling constants, and integration values.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.
-
Ionization: The sample molecules are ionized using a suitable technique (e.g., electron ionization).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel organic compound, integrating various analytical techniques.
Caption: Workflow for the synthesis and structural validation of this compound.
Logical Relationship of Analytical Techniques
The interplay between different analytical techniques is crucial for unambiguous structure determination.
Caption: Interrelation of analytical methods for structural validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound(1826-23-9) 1H NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. PubChemLite - this compound (C9H6ClNS) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Synthesis of 2-Chloro-4-phenylthiazole for Researchers and Drug Development Professionals
An objective analysis of prevalent synthetic methodologies for 2-Chloro-4-phenylthiazole, a key intermediate in pharmaceutical and agrochemical research, is presented. This guide provides a detailed comparison of reaction protocols, performance metrics, and visual workflows to aid researchers in selecting the most suitable method for their applications.
The thiazole nucleus, and specifically this compound, is a versatile scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this key intermediate a topic of significant interest. This guide focuses on the most common and effective methods for the preparation of this compound, providing detailed experimental protocols and comparative data to inform synthetic strategy.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is predominantly achieved through a two-step process, commencing with the well-established Hantzsch thiazole synthesis to produce the 2-amino-4-phenylthiazole intermediate, followed by a Sandmeyer-type reaction to introduce the chloro substituent. Direct synthesis methods are less common in the literature. The following table summarizes the key quantitative data for the different approaches to the initial Hantzsch synthesis of the amine precursor.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Reference(s) |
| Hantzsch Synthesis (Conventional Heating) | Acetophenone, Thiourea | Iodine | 8-12 hours | ~60-70% | [1] |
| Hantzsch Synthesis (Microwave-Assisted) | Substituted Acetophenone, Thiourea | NaHSO₄ – SiO₂ | 10-15 minutes | ~89-95% | [2][3] |
| One-Pot Hantzsch Synthesis | Aromatic Methyl Ketones, Thiourea/N-substituted Thioureas | Copper(II) bromide | Not specified | 68-90% | [4] |
| Sandmeyer Reaction (General) | 2-Amino-4-phenylthiazole | NaNO₂, HCl, CuCl | Not specified | Moderate | [5] |
Visualizing the Synthetic Pathways
To provide a clear overview of the primary synthetic route to this compound, the following diagrams illustrate the logical flow of the reactions.
Detailed Experimental Protocols
Method 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This classical method provides a reliable route to the key aminothiazole intermediate.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Ammonium hydroxide solution
-
Diethyl ether
-
Methanol
Procedure:
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is taken in a round-bottom flask.
-
30 mL of ethanol is added to the mixture.
-
The reaction mixture is refluxed for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine.
-
The resulting solid is then poured into a solution of ammonium hydroxide.
-
The crude product is collected by filtration and recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[1]
Method 2: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole (Microwave-Assisted)
This modern variation offers a significant reduction in reaction time with improved yields.
Materials:
-
Substituted Acetophenone
-
Thiourea
-
NaHSO₄ – SiO₂ heterogeneous catalyst
-
Ethyl acetate
Procedure:
-
Substituted acetophenone (0.01 mol), thiourea (0.01 mol), and the NaHSO₄ – SiO₂ catalyst are taken in a pestle and mortar and ground for 2-3 minutes.
-
The mixture is transferred to a 100 mL beaker and irradiated in a microwave oven at a power of 320 W for 10-15 minutes.
-
The completion of the reaction is monitored by TLC.
-
After completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
-
The organic layers are combined, and the solvent is evaporated under reduced pressure to yield the product.[3]
Method 3: Sandmeyer Reaction for the Synthesis of this compound
This procedure outlines the conversion of the 2-amino group to a chloro group, which is the final step in the synthesis.
Materials:
-
2-Amino-4-phenylthiazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
2-Amino-4-phenylthiazole is dissolved in concentrated hydrochloric acid, and the solution is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the thiazole solution while maintaining the temperature below 5 °C. This results in the formation of the diazonium salt.
-
In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is slowly added to the copper(I) chloride solution, keeping the temperature below 10 °C.
-
The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
The product, this compound, is then isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification, typically by column chromatography.[5]
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the Hantzsch synthesis of 2-amino-4-phenylthiazole followed by a Sandmeyer reaction. For the initial Hantzsch synthesis, microwave-assisted methods offer significant advantages in terms of reaction time and yield compared to conventional heating. While direct synthesis routes are not well-documented, the two-step approach provides a versatile and scalable pathway for producing this valuable synthetic intermediate. Researchers can select the most appropriate Hantzsch synthesis variation based on available equipment and desired throughput. The provided protocols offer a solid foundation for the successful synthesis of this compound for various research and development applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloro-4-phenylthiazole and Its Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among the various thiazole-based compounds, 2-chloro-4-phenylthiazole serves as a versatile synthetic intermediate for the development of potent therapeutic agents.[1] This guide provides a comparative analysis of the biological activities of derivatives synthesized from this compound, supported by experimental data, detailed protocols, and pathway visualizations.
The Role of this compound: A Gateway to Bioactive Molecules
This compound is a key building block in the synthesis of a multitude of biologically active molecules.[1] Its reactivity, particularly at the C2 position, allows for the introduction of diverse functional groups, leading to the creation of compounds with significant anti-inflammatory, antimicrobial, and anticancer properties. The chlorine atom at the 2-position acts as a good leaving group, facilitating nucleophilic substitution reactions to generate a library of thiazole derivatives.
Below is a generalized synthetic pathway illustrating how this compound can be derivatized.
Synthetic derivatization of this compound.
Comparative Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of various 4-phenylthiazole derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylthiazole-4-carboxamide Derivatives | |||
| 3-Fluoro analog | HT-29 (Colon) | <10 | [2] |
| 3-Fluoro analog | T47D (Breast) | <10 | [2] |
| 3-Fluoro analog | Caco-2 (Colorectal) | <10 | [2] |
| 4-Methoxy analog | Caco-2 (Colorectal) | Improved activity | [2] |
| 2-Methoxy analog | HT-29 (Colon) | Maintained high activity | [2] |
| 2-Methoxy analog | T47D (Breast) | Maintained high activity | [2] |
| Phthalimide-Thiazole Derivatives | |||
| Compound 5b (2-chlorophenyl at C5) | MCF-7 (Breast) | 0.2 ± 0.01 | [3][4] |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [3][4] |
| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [3][4] |
| 2-Amino-4-phenylthiazole Derivatives | |||
| Compound 17b | Multiple cell lines | Highly potent | [5] |
Mechanism of Action: Apoptosis Induction
Several potent thiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through both intrinsic and extrinsic pathways.
Signaling pathways for apoptosis induction.
Comparative Antimicrobial Activity
Thiazole derivatives are also known for their broad-spectrum antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Phenylthiazole Small Molecule (Compound 1) | Candida albicans | 0.25 - 2 | [6] |
| Candida auris | 0.25 - 2 | [6] | |
| Aspergillus spp. | 0.50 | [6] | |
| 2-Amino-4-phenylthiazole Peptide Derivatives | Aspergillus flavus | Significant activity | [7] |
| Aspergillus fumigatus | Significant activity | [7] | |
| Candida albicans | Significant activity | [7] | |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles | Staphylococcus aureus | 4.1 ± 0.03 - 5.1 ± 0.08 | [8] |
| 2,5-Dichloro thienyl-substituted thiazoles | Various bacteria & fungi | 6.25 - 12.5 | [9] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [10][11] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the treatment period, MTT solution is added to each well. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Steps:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thiazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
While this compound itself is not typically a final, highly active biological agent, it is an exceptionally valuable synthetic intermediate. Its strategic use allows for the generation of a diverse array of 4-phenylthiazole derivatives with potent and varied biological activities. The structure-activity relationship studies consistently indicate that modifications at the 2-position of the thiazole ring are crucial for enhancing anticancer and antimicrobial efficacy. Future drug discovery efforts can continue to leverage the versatility of this compound to develop novel therapeutics with improved potency and selectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-phenylthiazole Analogs
For researchers and professionals in drug discovery and development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-chloro-4-phenylthiazole analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds exhibiting a range of biological activities, including anticancer and enzyme inhibitory effects.
This guide synthesizes experimental data from various studies to offer a clear comparison of analog performance, details the experimental methodologies for key assays, and visualizes a relevant signaling pathway to provide a comprehensive overview for guiding future research and development of novel therapeutics based on this promising chemical framework.
Comparative Biological Activity of Thiazole Analogs
| Compound ID | Core Structure | Substitutions | Biological Target/Assay | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 1 | 2-Phenylthiazole-4-carboxamide | R = H | HT-29 (Colon Cancer) | > 50 | [1] |
| 2 | 2-Phenylthiazole-4-carboxamide | R = 4-OCH₃ | Caco-2 (Colorectal Cancer) | 15.2 | [1] |
| 3 | 2-Phenylthiazole-4-carboxamide | R = 3-F | HT-29, T47D, Caco-2 | < 10 µg/mL | [1] |
| 4 | 5-Propenylidene-4-thiazolidinone | R = H | NCI-60 (Mean GI₅₀) | > 100 | [2] |
| 5 (2h) | 5-Propenylidene-4-thiazolidinone | R = -(CH₂)₂-COOH, X = S | NCI-60 (Mean GI₅₀) | 1.57 | [2] |
| 6 (2f) | 5-Propenylidene-4-thiazolidinone | R = 4-OH-Ph, X = O | NCI-60 (Mean GI₅₀) | 2.80 | [2] |
| 7 | Hydrazinyl-thiazole | R = NH-NH-Ph | VEGFR-2 Kinase | 0.15 | [3] |
| Sorafenib | - | - | VEGFR-2 Kinase | 0.059 | [3] |
Key SAR Observations:
-
Impact of Arylacetamido Substituent: In the 2-phenylthiazole-4-carboxamide series, the introduction of substituents on the arylacetamido moiety significantly influences anticancer activity. A 3-fluoro substitution (Compound 3) resulted in broad-spectrum activity against three cancer cell lines, whereas an unsubstituted analog (Compound 1) was inactive.[1] A 4-methoxy group (Compound 2) conferred moderate activity against Caco-2 cells.[1]
-
Role of the 2-Chloro-propenylidene Moiety: For the 5-propenylidene-4-thiazolidinone scaffold, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene group was found to be essential for anticancer effects.[2]
-
Influence of Substitution at N-3 of Thiazolidinone: The nature of the substituent at the N-3 position of the 4-thiazolidinone ring plays a critical role. Analogs with a carboxylic acid residue (Compound 5) or a p-hydroxyphenyl group (Compound 6) demonstrated the most potent anticancer activity, while the unsubstituted analog (Compound 4) was significantly less active.[2]
-
Hydrazinyl-thiazole as a VEGFR-2 Inhibitor: A hydrazinyl-thiazole derivative (Compound 7) showed potent inhibitory activity against VEGFR-2 kinase, a key mediator of angiogenesis.[3] This highlights the potential of the thiazole scaffold in targeting protein kinases.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are outlines of the key experimental protocols used in the evaluation of the this compound analogs and related structures.
Synthesis of 2-Amino-4-phenylthiazole Derivatives (General Procedure)
The Hantzsch thiazole synthesis is a common method for the preparation of the 2-amino-4-phenylthiazole core.
-
Reaction Setup: A mixture of a substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of a suitable catalyst (e.g., copper silicate) is taken in a round-bottom flask containing ethanol (5 mL).
-
Reflux: The reaction mixture is refluxed at approximately 78°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and filtered to remove the catalyst. The filtrate is then poured over crushed ice to precipitate the solid product.
-
Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the desired 2-amino-4-phenylthiazole derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) in a final volume of 100 µL of culture medium.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 4 hours in a humidified atmosphere (e.g., at 37°C with 5% CO₂) to allow the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength is typically above 650 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits the measured parameter by 50%) values are determined from dose-response curves.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Reagent Preparation: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., a poly (Glu, Tyr) peptide).
-
Compound Addition: The test compounds are serially diluted and added to the wells of a 96-well plate. Control wells (no inhibitor) and blank wells (no enzyme) are also prepared.
-
Enzyme Addition: The reaction is initiated by adding the diluted VEGFR-2 kinase to the wells.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent, such as ADP-Glo™, is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence is then measured using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To conceptualize the therapeutic potential of these compounds, it is useful to visualize their interaction with key biological pathways. The following diagrams illustrate a general workflow for SAR studies and the VEGFR-2 signaling pathway, a critical pathway in angiogenesis and a target for some of the discussed thiazole derivatives.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
Efficacy of Chloro-Phenylthiazole Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of various chloro-phenylthiazole derivatives across a range of human cancer cell lines. While specific data for 2-Chloro-4-phenylthiazole is limited in publicly available literature, extensive research on its derivatives highlights the potential of this chemical scaffold in oncology. This document summarizes key findings, presents experimental data in a clear format, details common experimental protocols, and visualizes implicated signaling pathways.
Data Presentation: Cytotoxicity of Chloro-Phenylthiazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various chloro-phenylthiazole derivatives against several cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Amino-4-(4-chlorophenyl)-thiazole derivative | K562 | Chronic Myeloid Leukemia | Good anti-proliferative effects | [1] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T | Breast Cancer | 0.8 | [2] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various (6 cell lines) | Multiple | High potency | [2] |
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate | HL-60 | Leukemia | Most promising antitumor candidate | [3] |
| Phthalimide derivative with para-chloro substitution | MCF-7 | Breast Cancer | Promising agent | [4] |
| Derivative Class | Cancer Cell Line | Cancer Type | IC50 Range (µM) | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K562 | Chronic Myeloid Leukemia | Good anti-proliferative effects | [1] |
| 2-Arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl) thiazole | L1210 | Leukemia | 0.2 - 8 | [5] |
| 2,4-Disubstituted thiazole amide derivatives | A549 | Lung Cancer | 8.64 | [5] |
| HeLa | Cervical Cancer | 6.05 | [5] | |
| HT29 | Colon Cancer | 0.63 | [5] | |
| Karpas299 | Lymphoma | 13.87 | [5] | |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 | Lung Cancer | Moderate activity | [6] |
| Bel7402 | Liver Cancer | Moderate activity | [6] | |
| HCT-8 | Colon Cancer | Moderate activity | [6] | |
| Naphthalene-azine-thiazole hybrid | OVCAR-4 | Ovarian Cancer | 1.569 | [7] |
| Benzothiazole-triazole hybrid with trichloro substitution | Triple-negative breast cancer | Breast Cancer | 30.49 | [8] |
| N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 | Osteosarcoma | IC50 = 0.190 ± 0.045 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., chloro-phenylthiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are treated with the test compound for a specified time, then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-Akt, p-mTOR, p-EGFR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Several studies suggest that chloro-phenylthiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Some thiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival. One study demonstrated that a novel thiazole derivative significantly decreased the phosphorylation of Akt and mTOR in ovarian cancer cells.[7]
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Comparative Cytotoxicity of 2-Phenylthiazole Derivatives
A Comparative Guide to the In Vitro Cytotoxicity of 2-Phenylthiazole Derivatives
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1] This guide provides a comparative overview of the in vitro cytotoxicity of various 2-phenylthiazole derivatives against several human cancer cell lines, based on recent preclinical studies. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the cytotoxic potential of these compounds and to inform future research directions.
The cytotoxic effects of various 2-phenylthiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is summarized in the table below. Lower IC50 values indicate greater cytotoxic activity.
| Derivative Series | Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| 2-Amino-4-phenylthiazole Derivatives | Compound 5b[1][2] | HT29 (Colon) | 2.01 |
| A549 (Lung) | 21.33 | ||
| HeLa (Cervical) | 9.56 | ||
| Karpas299 (Lymphoma) | - | ||
| Thiazolyl-Pyrazoline Derivatives | Compound 10b[1] | A549 (Lung) | 4.2 |
| H441 (Lung) | 4.8 | ||
| Compound 10d[1] | A549 (Lung) | 2.9 | |
| H441 (Lung) | 3.8 | ||
| Benzothiazole Derivatives | Compound 3[1] | NCI-H522 (Lung) | 0.0223 |
| 5-Phenylthiazol-2-amine Derivatives | Compound 16[1] | - | - |
| 2-Phenylthiazole-4-carboxamide Derivatives | 3-F derivative[3] | SKNMC (Neuroblastoma) | >40 |
| HT-29 (Colon) | >40 | ||
| MCF-7 (Breast) | >40 | ||
| 4-Cl derivative[3] | SKNMC (Neuroblastoma) | 21 | |
| MCF-7 (Breast) | 16 | ||
| HT-29 (Colon) | 2.75 | ||
| 2-Cl derivative[3] | SKNMC (Neuroblastoma) | 24 | |
| MCF-7 (Breast) | 28 | ||
| HT-29 (Colon) | >1000 | ||
| N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives | Compound 4c[4] | SKNMC (Neuroblastoma) | 10.8 |
| Compound 4d[4] | Hep-G2 (Hepatocarcinoma) | 11.6 |
Experimental Protocols
The following is a detailed methodology for a typical in vitro cytotoxicity assay used to evaluate 2-phenylthiazole derivatives, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HT29, A549, MCF-7) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 3,000 cells per well and incubated for 24 hours to allow for attachment.[5]
2. Compound Treatment:
-
The 2-phenylthiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is replaced with 200 µL of medium containing the various concentrations of the test compounds.[5] Control wells receive medium with DMSO only.
3. Incubation:
-
The treated plates are incubated for a period of 72 hours under standard cell culture conditions.[5]
4. MTT Assay and Absorbance Reading:
-
Following incubation, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for the cytotoxicity assay and the key signaling pathways modulated by 2-phenylthiazole derivatives.
Mechanism of Action
2-Phenylthiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation and survival.[1] The two major pathways identified are the PI3K/Akt/mTOR and the EGFR signaling pathways.[1] By inhibiting these pathways, these compounds can halt the uncontrolled growth of cancer cells. Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[3][4] The activation of caspases, key enzymes in the apoptotic process, has been observed following treatment with certain 2-phenylthiazole-4-carboxamide derivatives.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of 2-Chloro-4-phenylthiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for three isomers of chloro-phenylthiazole: 2-chloro-4-phenylthiazole, 2-chloro-5-phenylthiazole, and 4-chloro-2-phenylthiazole. The differentiation of these isomers is crucial for their unambiguous identification in synthesis and various applications, including pharmaceutical and agrochemical research.[1] This document summarizes available experimental and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and provides detailed experimental protocols for acquiring such data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers. It is important to note that experimentally verified data for all isomers is not consistently available in the public domain. Therefore, some of the presented data is based on typical chemical shift ranges and predicted values, which are clearly indicated.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Thiazole Proton (δ, ppm) | Phenyl Protons (δ, ppm) | Solvent |
| This compound | ~7.5 (s, 1H) | ~7.3-7.9 (m, 5H) | CDCl₃ |
| 2-Chloro-5-phenylthiazole | 7.29 (s, 1H) | 7.33-7.43 (m, 3H), 7.60 (d, J=7.15 Hz, 2H) | CDCl₃ |
| 4-Chloro-2-phenylthiazole | ~7.2 (s, 1H) | ~7.4-8.0 (m, 5H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Thiazole Carbons (δ, ppm) | Phenyl Carbons (δ, ppm) | Solvent |
| This compound | C2: ~152, C4: ~150, C5: ~115 | ~126-134 | CDCl₃ |
| 2-Chloro-5-phenylthiazole | C2: 153.78, C4: 123.31, C5: 146.16 | 124.03, 126.93, 129.01 | CDCl₃ |
| 4-Chloro-2-phenylthiazole | C2: ~168, C4: ~140, C5: ~120 | ~128-131 | CDCl₃ |
Table 3: IR Spectroscopic Data (Predicted Frequencies)
| Compound | C=N Stretch (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) |
| This compound | ~1500-1550 | ~1600, ~1480 | ~700-800 | ~3050-3100 |
| 2-Chloro-5-phenylthiazole | ~1500-1550 | ~1600, ~1470 | ~700-800 | ~3050-3100 |
| 4-Chloro-2-phenylthiazole | ~1580-1620 | ~1590, ~1450 | ~750-850 | ~3050-3100 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₉H₆ClNS | 195.67 g/mol | 195 (M⁺), 160 ([M-Cl]⁺), 134, 102 |
| 2-Chloro-5-phenylthiazole | C₉H₆ClNS | 195.67 g/mol | 195 (M⁺), 160 ([M-Cl]⁺), 134, 102 |
| 4-Chloro-2-phenylthiazole | C₉H₆ClNS | 195.67 g/mol | 195 (M⁺), 160 ([M-Cl]⁺), 121, 89 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified chloro-phenylthiazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90°, and a relaxation delay of 2-5 seconds. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Processing: Process the resulting interferogram using Fourier transformation to obtain the infrared spectrum. Identify the characteristic absorption bands corresponding to the various functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to deduce structural information. For compounds containing chlorine, the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in a characteristic M+2 peak.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the this compound isomers.
Caption: Logical workflow for the spectroscopic analysis and differentiation of chloro-phenylthiazole isomers.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of 2-Chloro-4-phenylthiazole, a key intermediate in the synthesis of various biologically active molecules, is paramount for ensuring the quality and consistency of pharmaceutical and agrochemical products.[1] Cross-validation of analytical methods is a critical step to ensure that a given method is suitable for its intended purpose and that different analytical techniques yield comparable results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, complete with detailed experimental protocols and a framework for their cross-validation.
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide leverages established methodologies for structurally similar thiazole derivatives to present a comprehensive comparison.[2][3] The presented data is illustrative to guide researchers in establishing and validating their own analytical procedures.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, speed, and the available instrumentation. Below is a summary of hypothetical performance data for the analysis of this compound using HPLC-UV and GC-MS.
| Parameter | Method A: HPLC-UV | Method B: GC-MS | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% |
| Precision (% RSD) | ≤ 1.5% | ≤ 1.2% | ≤ 15% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | - |
Detailed Experimental Protocols
Reproducibility is a cornerstone of analytical chemistry. The following sections provide detailed methodologies for the proposed HPLC-UV and GC-MS methods for the analysis of this compound.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the routine quantification of this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter prior to injection.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for impurity profiling and trace-level quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-300.
-
Solvent Delay: 3 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, but use ethyl acetate as the solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate, vortex for 1 minute, and filter through a 0.22 µm syringe filter before injection.
Visualizing the Cross-Validation Process
A clear understanding of the cross-validation workflow is essential for comparing different analytical methods and ensuring the consistency of results.
Caption: Workflow for the cross-validation of two analytical methods.
Logical Framework for Method Selection
The decision to use a particular analytical method depends on the specific requirements of the analysis. This diagram illustrates a logical approach to selecting between the proposed HPLC-UV and GC-MS methods.
Caption: Decision tree for selecting an analytical method.
References
Unlocking Potential: A Comparative In Silico Analysis of 2-Chloro-4-phenylthiazole's Interaction with Key Biological Targets
For Immediate Release
In the landscape of drug discovery and development, the thiazole scaffold remains a cornerstone for designing novel therapeutic agents. This guide presents a comparative analysis of in silico docking studies of 2-chloro-4-phenylthiazole and its close derivatives against various protein targets implicated in infectious diseases and cancer. By examining the binding affinities and interaction patterns, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the therapeutic potential of this versatile molecule.
At a Glance: Comparative Docking Performance
The following table summarizes the quantitative data from molecular docking studies, offering a side-by-side comparison of the binding efficacy of this compound derivatives against different biological targets. Lower binding energy and docking scores typically indicate a more favorable and stable interaction between the ligand and the protein's active site.
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |
| Glucosamine-6-Phosphate Synthase | 1JXA | 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivative (3j) | -8.1 | Gln348, Ser349, Ala602, Val399 | Antimicrobial[1][2] |
| Epidermal Growth Factor Receptor (EGFR) | 3HKD | N-2-(4-(4-substituted phenyl) thiazol-2-ylamino) acetamide derivative (5A) | -9.616 | Not explicitly detailed in the abstract, but targets the tubulin polymerase binding site. | Anticancer |
| Lanosterol 14α-demethylase (CYP51) | 5TZ1 | 2-phenylthiazole derivative (B9) | Not explicitly quantified in the provided text, but noted as having potent inhibitory activity. | Tyr118 (collision noted with a methyl group at the 4-position of a lead compound) | Antifungal[3] |
| Sortase A (E. faecalis) | Model | 2-phenylthiazole derivative (C8) | -7.21 | Not explicitly detailed | Antibacterial (anti-biofilm)[4] |
| p56lck (Lymphocyte-specific protein tyrosine kinase) | 1QPC | Benzothiazole-thiazole hybrid | Not explicitly quantified, but noted as potent inhibitors. | Binds to the ATP binding site | Cancer, Autoimmune diseases[5] |
Delving Deeper: Experimental Protocols
The insights presented in this guide are derived from in silico molecular docking simulations. While specific parameters may differ across studies, the fundamental workflow remains consistent.
General Molecular Docking Protocol
A standard molecular docking procedure involves several key steps to predict the interaction between a ligand (in this case, this compound derivatives) and a target protein.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). This structure is then prepared for docking by removing water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, and appropriate atomic charges are assigned to the protein residues.
-
Ligand Preparation: The 2D structure of the ligand is drawn and converted into a 3D conformation. The geometry of the ligand is optimized to find its lowest energy state, and charges are assigned to its atoms.
-
Docking Simulation: A docking software (e.g., AutoDock, GLIDE, Molegro Virtual Docker) is used to systematically explore various possible conformations and orientations of the ligand within the defined active site of the protein. A scoring function within the software calculates the binding affinity for each pose, predicting the most favorable binding mode.
-
Analysis of Results: The docked poses are ranked based on their scores. The pose with the lowest binding energy or the highest docking score is typically considered the most probable binding conformation. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding affinity.
For instance, in the study involving Glucosamine-6-Phosphate Synthase, derivatives of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide were docked into the active site of the enzyme (PDB ID: 1JXA) to elucidate their potential as antimicrobial agents.[1][2] Similarly, for the EGFR target, 2-amino-4-phenylthiazole derivatives were docked into the tubulin polymerase binding site (PDB ID: 3HKD) to assess their anticancer potential.
Visualizing the Process: From Target to Analysis
To better illustrate the workflow of a typical computational docking study and the context of the target proteins, the following diagrams are provided.
Conclusion
The comparative analysis of in silico docking studies reveals the significant potential of the this compound scaffold as a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated promising binding affinities against a range of targets implicated in both infectious diseases and cancer. These computational findings provide a strong rationale for the further synthesis, in vitro, and in vivo evaluation of this compound derivatives as lead compounds in drug discovery programs.
References
Phenylthiazole Derivatives Emerge as Potent Alternatives to Commercial Antifungal and Anti-inflammatory Agents
For Immediate Release
Recent preclinical studies have highlighted the significant therapeutic potential of novel phenylthiazole derivatives, positioning them as promising candidates for the development of new antifungal and anti-inflammatory drugs. Notably, the compound 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT) has demonstrated comparable and, in some aspects, superior efficacy to the widely used antifungal drug, fluconazole, particularly against resistant fungal strains. Furthermore, other derivatives of this class have exhibited potent anti-inflammatory properties by targeting key pathways in the inflammatory response.
This guide provides a comprehensive comparison of the efficacy of representative phenylthiazole derivatives against commercially available drugs, supported by experimental data and detailed methodologies for key assays. The findings suggest that these emerging compounds warrant further investigation as next-generation therapeutics.
Antifungal Efficacy: A Head-to-Head Comparison with Fluconazole
In the realm of antifungal therapeutics, a significant challenge is the rise of drug-resistant pathogens. Phenylthiazole derivatives have shown considerable promise in overcoming this hurdle. The primary mechanism of action for many antifungal thiazole derivatives, much like the azole class of drugs which includes fluconazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.[1] Some studies also suggest that thiazole derivatives may have additional mechanisms of action, such as interfering with the fungal cell wall structure.[1]
A noteworthy example is the phenylthiazole derivative 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT), which has been directly compared with fluconazole against various strains of Candida albicans.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity of CHT and fluconazole against clinical isolates of Candida albicans, as determined by the broth microdilution method. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal efficacy, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Fungal Strain | MIC (μg/mL) |
| CHT | C. albicans (Fluconazole-Susceptible) | 1.0 |
| Fluconazole | C. albicans (Fluconazole-Susceptible) | 0.5 - 2.0 |
| CHT | C. albicans (Fluconazole-Resistant) | 1.0 |
| Fluconazole | C. albicans (Fluconazole-Resistant) | >64 |
Data sourced from a study on the antifungal efficacy of a phenylthiazole derivative.[2]
The data clearly indicates that while both CHT and fluconazole are effective against susceptible strains of C. albicans, CHT maintains its potency against fluconazole-resistant strains, highlighting its potential to address the growing challenge of antifungal resistance.
In Vivo Efficacy in Murine Models
The therapeutic potential of CHT has also been demonstrated in in vivo studies using murine models of systemic candidiasis and cryptococcosis. In a murine model of cryptococcosis, treatment with CHT at doses of 10 and 50 mg/kg/day significantly increased the survival of infected mice, with an efficacy comparable to that of fluconazole at a dose of 10 mg/kg/day.[2][3] Similarly, in a murine model of candidiasis, CHT treatment prolonged the survival of infected mice, underscoring its potential as a systemic antifungal agent.[2]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The in vitro antifungal activity of the test compounds is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27-A protocol.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on Sabouraud Dextrose Agar. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL.
-
Preparation of Drug Dilutions: The test compounds and the reference drug (e.g., fluconazole) are serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculation and Incubation: The fungal inoculum is further diluted and added to the microtiter plate wells containing the drug dilutions. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well.
In Vivo Murine Model of Systemic Infection
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Infection: Mice are infected intravenously with a suspension of the fungal pathogen (e.g., Cryptococcus gattii or Candida albicans).
-
Treatment: Treatment with the test compound (e.g., CHT) or the reference drug (e.g., fluconazole) is initiated at a specified time point post-infection and administered daily for a defined period. A control group receives a vehicle solution.
-
Monitoring and Endpoint: The survival of the mice in each group is monitored daily. The primary endpoint is the survival rate over a specified period.
Anti-inflammatory Potential: Targeting COX-2
Phenylthiazole derivatives have also emerged as potent anti-inflammatory agents. Their mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the production of prostaglandins.
dot
Caption: Inhibition of the COX-2 pathway by phenylthiazole derivatives.
Visualizing the Molecular Battleground and Experimental Design
To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
dot
Caption: Inhibition of ergosterol biosynthesis by phenylthiazole derivatives and fluconazole.
dot
Caption: Generalized workflow for antifungal drug efficacy testing.
Conclusion
The compelling preclinical data for phenylthiazole derivatives, particularly in the context of antifungal and anti-inflammatory applications, underscores their potential as a valuable new class of therapeutic agents. Their ability to overcome resistance to existing drugs, such as fluconazole, is of particular significance. Further research, including comprehensive preclinical toxicology studies and subsequent clinical trials, is warranted to fully elucidate their safety and efficacy profiles in humans. The continued exploration of this chemical scaffold holds great promise for addressing unmet medical needs in infectious diseases and inflammatory disorders.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-4-phenylthiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-Chloro-4-phenylthiazole, ensuring compliance with safety regulations and fostering a secure research environment.
Essential Safety and Hazard Profile
This compound is a compound that necessitates careful handling due to its potential health hazards. Based on its Safety Data Sheet (SDS), it is classified with several hazard statements, indicating its toxicity and irritant properties.[1]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)
-
Skin Irritation (Category 2)
-
Serious Eye Damage (Category 1)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Understanding these hazards is the first step in ensuring safe handling and disposal. Always consult the full Safety Data Sheet before working with this compound.
Quantitative Data Summary
A summary of the key quantitative safety and physical data for this compound is provided below for quick reference.
| Property | Value | Source |
| Melting Point | 54-58 °C | Sigma-Aldrich[1] |
| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₆ClNS | Sigma-Aldrich[1] |
| Molecular Weight | 195.67 g/mol | Sigma-Aldrich[1] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular waste streams.[2] It must be managed as hazardous waste and handled by a licensed and approved waste disposal facility.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent incompatible chemical reactions.
-
Solid Waste: Collect unused this compound, contaminated weighing papers, and other solid materials in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container designated for halogenated organic waste.
-
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) under a fume hood. The rinsate must be collected as hazardous liquid waste.[2] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste label that includes the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste to the disposal service.
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Collect and Dispose: Place the contained material into a sealed and labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Chloro-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Chloro-4-phenylthiazole. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Quantitative Data
This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are acute toxicity if swallowed, skin irritation, serious eye damage, and respiratory irritation.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. |
| Skin Irritation (Category 2) | Causes skin irritation. |
| Serious Eye Damage (Category 1) | Causes serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. |
Source: Safety Data Sheet for this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Justification |
| Hands | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness).[1][2] | To prevent skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals.[1][2] Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Safety goggles with side shields and a face shield.[3] | To protect against dust particles and chemical splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[3] |
| Respiratory | NIOSH-approved N95 dust mask or a respirator with a particulate filter. | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation.[3] |
| Body | A lab coat worn over personal clothing. | To protect skin and clothing from contamination. |
Experimental Protocols: Safe Handling Procedures
The following are step-by-step procedures for the safe handling of this compound in a laboratory setting. These protocols are designed to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls
-
Fume Hood: All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Weighing and Transferring the Solid Compound
-
Preparation: Before handling the chemical, ensure you are wearing all the required PPE as specified in the table above.
-
Decontamination: Clean the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.
-
Weighing:
-
Place a weighing paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.
-
Avoid creating dust by handling the compound gently.
-
-
Transfer:
-
Once weighed, carefully transfer the compound to the reaction vessel.
-
Use a small amount of the solvent to be used in the experiment to rinse the weighing paper, ensuring all the compound is transferred.
-
-
Clean-up:
-
Dispose of the weighing paper in a designated solid hazardous waste container.
-
Clean the spatula and the work surface again with the appropriate solvent.
-
3.3. Preparing a Solution
-
Preparation: Follow all the preparation and weighing steps outlined above.
-
Dissolving:
-
Add the weighed this compound to a beaker or flask.
-
Slowly add the desired solvent while stirring.
-
If necessary, use a sonicator or gently heat the solution in a well-ventilated area to aid dissolution.
-
-
Storage: Store the resulting solution in a tightly sealed and clearly labeled container. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
Emergency Procedures
4.1. Spills
-
Small Spills (less than 1 gram):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[4]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate the spill area with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
-
Large Spills (more than 1 gram):
-
Evacuate the laboratory immediately and alert your supervisor.
-
Prevent others from entering the area.
-
Contact your institution's Environmental Health and Safety (EHS) office for assistance with the cleanup.
-
4.2. Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Segregation
-
Solid Waste: All contaminated materials, including gloves, weighing paper, and absorbent materials from spills, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.[5]
5.2. Disposal Procedure
-
Collection: Collect all hazardous waste in compatible, sealed containers.
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate amount of waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[6]
Operational Workflow
The following diagram illustrates the complete workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
